4-Hydroxyomeprazole sulfide
Description
The exact mass of the compound 4-Hydroxy Omeprazole Sulfide is 315.10414797 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Hydroxyomeprazole sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxyomeprazole sulfide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3,5-dimethyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-9-7-17-14(10(2)15(9)20)8-22-16-18-12-5-4-11(21-3)6-13(12)19-16/h4-7H,8H2,1-3H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUFHVGKGMRSQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)CSC2=NC3=C(N2)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50708701 | |
| Record name | 2-{[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-3,5-dimethylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50708701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151602-50-5, 103876-98-8 | |
| Record name | 2-[[(6-Methoxy-1H-benzimidazol-2-yl)thio]methyl]-3,5-dimethyl-4(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151602-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-3,5-dimethylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50708701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Hydroxyomeprazole Sulfide: Chemical Profiling, Synthesis, and Metabolic Significance
[1]
Executive Summary
4-Hydroxyomeprazole sulfide (CAS: 103876-98-8) is a secondary metabolite and process impurity of Omeprazole. Chemically, it represents the thioether (sulfide) analog of Omeprazole where the 4-methoxy group on the pyridine ring has been O-demethylated to a hydroxyl group, effectively forming a 4-pyridone tautomer.
Unlike the parent drug, which is an acid-labile sulfoxide prodrug, 4-hydroxyomeprazole sulfide is chemically stable but pharmacologically inactive regarding proton pump inhibition. Its significance lies in:
-
Metabolic Profiling: It serves as a biomarker for the combined metabolic action of host CYP enzymes and gut microbiota (reductive metabolism).
-
Impurity Control: It acts as a reference standard for stability-indicating HPLC methods, often appearing as a degradation product under acidic hydrolytic conditions.
Chemical Identity & Structure
The molecule exists in a tautomeric equilibrium between the 4-hydroxypyridine and 4-pyridone forms. In solution, the pyridone form typically predominates, influencing its solubility and pKa profile.
| Property | Data |
| IUPAC Name | 2-[[(6-Methoxy-1H-benzimidazol-2-yl)thio]methyl]-3,5-dimethyl-4-pyridinol |
| Common Synonyms | 4-Desmethylomeprazole sulfide; Omeprazole pyridone; 4-Hydroxy OMP sulfide |
| CAS Number | 103876-98-8 |
| Molecular Formula | C₁₆H₁₇N₃O₂S |
| Molecular Weight | 315.39 g/mol |
| SMILES | Cc1c(O)c(C)nc(CSc2nc3cc(OC)ccc3[nH]2)c1 |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |
| Key Structural Features | Thioether linker (Sulfide); 4-Pyridone/Hydroxyl moiety; 5-Methoxybenzimidazole core |
Structural Visualization
The following diagram illustrates the chemical structure and its relationship to the parent compound Omeprazole.
Caption: Metabolic and degradation pathway converting Omeprazole to 4-Hydroxyomeprazole sulfide, highlighting the reduction and O-demethylation steps.
Synthesis & Formation Pathways[2][3]
Biological Formation (Metabolism)
In vivo, 4-hydroxyomeprazole sulfide is generated via a two-step mechanism involving cross-kingdom metabolism:
-
Sulfoxide Reduction: The parent Omeprazole is reduced to Omeprazole Sulfide . This step is primarily mediated by gut microbiota (e.g., Lactobacillus spp.) or acidic disproportionation in the stomach.
-
O-Demethylation: The Omeprazole Sulfide undergoes O-demethylation at the 4-position of the pyridine ring. While CYP2C19 is responsible for 5-hydroxylation (benzimidazole) and 5'-hydroxylation (pyridine methyl), the formation of the 4-pyridone core often results from hydrolytic degradation or minor CYP pathways.
Chemical Synthesis (Reference Standard Preparation)
For analytical purposes, the standard is synthesized via Acidic Hydrolysis of Omeprazole Sulfide . The 4-methoxy group on the pyridine ring is susceptible to nucleophilic substitution/hydrolysis under strong acidic conditions, converting the ether to the pyridone.
Experimental Protocol: Synthesis via Acid Hydrolysis
Note: This protocol synthesizes the standard from Omeprazole Sulfide.[1]
Reagents:
-
Omeprazole Sulfide (Precursor)
-
Hydrobromic Acid (48% aq.) or Hydrochloric Acid (Concentrated)
-
Sodium Bicarbonate (sat.[2] aq.)
-
Ethyl Acetate (Extraction solvent)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of Omeprazole Sulfide in 10 volumes of 48% HBr or conc. HCl.
-
Reflux: Heat the mixture to reflux (approx. 100–110°C) for 2–4 hours. Monitor reaction progress via TLC or HPLC (disappearance of the methoxy-sulfide peak).
-
Mechanistic Insight: The harsh acidic environment facilitates the cleavage of the methyl ether on the electron-deficient pyridine ring, yielding the 4-pyridone.
-
-
Neutralization: Cool the reaction mixture to room temperature. Slowly add saturated NaHCO₃ solution until pH reaches ~7.0–7.5.
-
Critical Step: The product may precipitate as an off-white solid upon neutralization due to its lower solubility compared to the salt form.
-
-
Extraction: Extract the aqueous layer three times with Ethyl Acetate. Combine organic layers.
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Methanol/Water or purify via flash column chromatography (DCM:MeOH gradient) to obtain 4-Hydroxyomeprazole Sulfide .
Analytical Characterization
To validate the identity of 4-Hydroxyomeprazole sulfide, the following spectral characteristics must be confirmed.
Mass Spectrometry (LC-MS/MS)
-
Ionization: ESI Positive Mode (+).
-
Precursor Ion [M+H]⁺: m/z 316.4.
-
Key Fragmentation Pattern (MS2):
-
m/z 198: Loss of the benzimidazole thiol moiety (cleavage at C-S bond).
-
m/z 151: Benzimidazole cation.
-
m/z 166: Pyridone fragment.
-
Distinctive Feature: Absence of the typical methoxy loss (-30 Da) observed in Omeprazole Sulfide, confirming the O-demethylation.
-
Nuclear Magnetic Resonance (¹H-NMR)
-
Solvent: DMSO-d₆.
-
Distinctive Signals:
-
Disappearance: The singlet corresponding to the pyridine 4-methoxy group (~3.7 ppm) is absent .
-
Benzimidazole Methoxy: Singlet at ~3.8 ppm remains (unless also hydrolyzed, which requires harsher conditions).
-
Aromatic Protons: Shifts in the pyridine region differ from Omeprazole Sulfide due to the change from -OMe (electron-donating) to -OH/=O (tautomeric).
-
Stability & Handling
Unlike Omeprazole, which degrades rapidly in acidic media (purple discoloration), 4-Hydroxyomeprazole sulfide is:
-
Acid Stable: The sulfide linkage is not acid-labile, and the pyridone ring is stable to further hydrolysis.
-
Oxidation Sensitive: The sulfide sulfur can be oxidized to the sulfoxide (4-Hydroxyomeprazole) or sulfone upon exposure to peroxides or air over long periods.
-
Storage: Store at -20°C under inert atmosphere (Nitrogen/Argon).
References
-
Hoffmann, K. J. (1986).[3] Identification of the main urinary metabolites of omeprazole after an oral dose to rats and dogs. Drug Metabolism and Disposition, 14(3), 341-348.[3] Link
-
Cayman Chemical . (2024). 4-hydroxy Omeprazole sulfide Product Information & Safety Data Sheet. Link
-
NIST . (2025). Reference Material 8048 - Human Fecal Material Metabolite Profiling. National Institute of Standards and Technology. Link
-
University of California San Diego . (2024). Of Mice and Microbiomes: Antibiotics impact on Omeprazole Metabolism. eScholarship. Link
biological activity of 4-Hydroxyomeprazole sulfide
The following technical guide provides an in-depth analysis of 4-Hydroxyomeprazole Sulfide , a critical metabolite and impurity standard in the pharmacokinetics of proton pump inhibitors (PPIs).
Biological Activity, Metabolic Significance, and Analytical Profiling[1]
CAS Number: 103876-98-8 Molecular Formula: C₁₆H₁₇N₃O₂S Molecular Weight: 315.39 g/mol Synonyms: 4-Desmethylomeprazole sulfide; 2-[[(4-Hydroxy-3,5-dimethylpyridin-2-yl)methyl]thio]-5-methoxy-1H-benzimidazole.
Executive Summary
4-Hydroxyomeprazole sulfide is a secondary metabolite of the proton pump inhibitor (PPI) omeprazole. Structurally, it represents the reduced thioether form of the parent drug, with an additional O-demethylation at the 4-position of the pyridine ring.
Unlike its parent compound, 4-Hydroxyomeprazole sulfide is pharmacologically inactive against the H⁺/K⁺-ATPase . Its significance lies not in therapeutic efficacy, but in its role as:
-
A Metabolic Marker: It serves as a biomarker for the reductive metabolic pathway of PPIs, often involving the gut microbiome.
-
A Critical Impurity: It is monitored during the synthesis and shelf-life analysis of omeprazole and esomeprazole formulations.
-
A Mechanistic Probe: It is used to validate the sulfoxide-dependent activation mechanism of benzimidazoles.
Chemical Biology & Mechanism of Inaction
To understand the biological profile of 4-Hydroxyomeprazole sulfide, one must first deconstruct the activation mechanism of the parent drug, omeprazole.
The Sulfoxide Requirement
Omeprazole is a pro-drug. It requires an acidic environment (pH < 4) to undergo a structural rearrangement (Smiles rearrangement) into the active sulfenamide species. This sulfenamide forms a covalent disulfide bond with cysteine residues (Cys813 or Cys822) on the gastric H⁺/K⁺-ATPase.
Why 4-Hydroxyomeprazole Sulfide is Inactive: The "sulfide" form lacks the sulfoxide oxygen atom. Without this oxygen, the molecule cannot accept a proton to initiate the nucleophilic attack required to form the spiro-intermediate and subsequent sulfenamide. Therefore, 4-Hydroxyomeprazole sulfide cannot bind to the proton pump.
Pathway Visualization: The Activation Block
The following diagram illustrates the activation pathway of omeprazole and the metabolic "dead end" represented by the sulfide.
Figure 1: Mechanism of Action vs. Inaction. The sulfide metabolite cannot enter the acid-activation cycle required for PPI efficacy.
Metabolism & Pharmacokinetics
4-Hydroxyomeprazole sulfide is unique because its formation likely requires the interplay between host hepatic enzymes and the intestinal microbiome.
The Reductive Pathway (The "Sulfide Shunt")
While the major metabolic route for omeprazole is oxidation to omeprazole sulfone (via CYP3A4) or hydroxylation to 5-hydroxyomeprazole (via CYP2C19), a fraction undergoes reduction.
-
Reduction: Omeprazole
Omeprazole Sulfide.-
Mediator: This step is often attributed to the gut microbiota (e.g., Lactobacillus spp.) or acidic disproportionation in the stomach.
-
-
Demethylation: Omeprazole Sulfide
4-Hydroxyomeprazole Sulfide.-
Mediator: Hepatic CYP2C19 acts on the sulfide substrate to remove the methyl group from the 4-methoxy pyridine position.
-
Recent Microbiome Findings
Recent metabolomic studies (2024-2025) indicate that levels of 4-Hydroxyomeprazole sulfide and its glucuronide are significantly altered by antibiotic treatment (e.g., Cefprozil). This suggests that the initial reduction of omeprazole to the sulfide scaffold is a rate-limiting step dependent on bacterial diversity.
Metabolic Map
Figure 2: The metabolic genesis of 4-Hydroxyomeprazole sulfide, highlighting the intersection of host and microbial metabolism.
Experimental Protocols & Applications
For researchers utilizing this compound, strict adherence to stability protocols is required due to the oxidation sensitivity of the thioether group.
Protocol: LC-MS/MS Detection in Plasma
This protocol is designed for the quantification of 4-Hydroxyomeprazole sulfide in biological matrices.
Reagents:
-
Internal Standard (IS): Omeprazole-d3 or Pantoprazole.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
Workflow:
-
Sample Prep: Aliquot 50 µL plasma. Add 150 µL cold acetonitrile (containing IS) to precipitate proteins.
-
Vortex/Centrifuge: Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.
-
Supernatant Transfer: Transfer 100 µL supernatant to an autosampler vial.
-
Chromatography:
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 50 x 2.1 mm).
-
Gradient: 5% B to 95% B over 4 minutes.
-
-
Mass Spectrometry (MRM Mode):
-
Precursor Ion: 316.1 m/z [M+H]⁺
-
Product Ions: 198.1 m/z (Pyridinium fragment) and 151.0 m/z (Benzimidazole fragment).
-
Note: The transition 316.1
198.1 is specific to the loss of the benzimidazole moiety.
-
Protocol: Stability Testing (Impurity Profiling)
Because sulfides can spontaneously oxidize back to sulfoxides (omeprazole) or sulfones, stability testing is critical.
-
Preparation: Dissolve 4-Hydroxyomeprazole sulfide in methanol (1 mg/mL).
-
Stress Conditions:
-
Analysis: HPLC-UV at 300 nm (Sulfide
is distinct from Sulfoxide ~302 nm but extinction coefficients differ).
Data Summary: Physiochemical Properties
| Property | Value | Notes |
| Appearance | Off-white to pale yellow solid | Sensitive to light and air oxidation. |
| Solubility | DMSO (>30 mg/mL), Methanol | Poorly soluble in water. |
| pKa (Pyridine) | ~4.0 | The 4-OH group adds phenolic acidity (pKa ~9-10). |
| LogP | ~2.5 | More lipophilic than omeprazole due to loss of sulfoxide oxygen. |
| Key Impurity Code | Related to EP Impurity C | Impurity C is Omeprazole Sulfide; 4-OH is a derivative.[3][4][5][6] |
References
-
Hoffmann, K. J., et al. (1986). "Identification of the main urinary metabolites of omeprazole after an oral dose to rats and dogs." Drug Metabolism and Disposition. Link
-
Jarmusch, A. K., et al. (2020). "Enhanced Characterization of Drug Metabolism and the Influence of the Intestinal Microbiome." Clinical and Translational Science. Link
-
Wallmark, B., et al. (1985). "Omeprazole, a specific inhibitor of gastric (H+-K+)-ATPase, is a H+-activated oxidizing agent of sulfhydryl groups."[7][8] Journal of Biological Chemistry. Link
-
European Pharmacopoeia (Ph. Eur.) . "Omeprazole Monograph: Impurity Profiling." Link
-
Shin, J. M., & Sachs, G. (2008). "Pharmacology of proton pump inhibitors." Current Gastroenterology Reports. Link
Sources
- 1. escholarship.org [escholarship.org]
- 2. V-ATPase-IN-1 | CAS 1243603-61-3 | V-ATPase抑制剂 | 美国InvivoChem [invivochem.cn]
- 3. V-ATPase-IN-1 | CAS 1243603-61-3 | V-ATPase抑制剂 | 美国InvivoChem [invivochem.cn]
- 4. 泮托拉唑钠 | Proton Pump | CAS 138786-67-1 | Pantoprazole sodium (BY1023 sodium,泮托拉唑钠) | 质子泵抑制剂 | 美国InvivoChem [invivochem.cn]
- 5. (R)-兰索拉唑 | Proton Pump inhibitor (PPI) | CAS 138530-94-6 | T168390; TAK390; Kapidex; Dexilant, R-Lansoprazole and TAK-390MR | GERD | (R)-Lansoprazole (Dexlansoprazole,右旋兰索拉唑) | Proton Pump 抑制剂 | 美国InvivoChem [invivochem.cn]
- 6. Vonoprazan Fumarate (Vonoprazan Fumarate; TAK-438) | Potassium-Competitive Acid Blocker | CAS 881681-01-2 | 美国InvivoChem [invivochem.cn]
- 7. researchgate.net [researchgate.net]
- 8. Omeprazole, a specific inhibitor of gastric (H+-K+)-ATPase, is a H+-activated oxidizing agent of sulfhydryl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacokinetic Profile of 4-Hydroxyomeprazole Sulfide
This guide provides a comprehensive technical overview of the pharmacokinetic profile of 4-hydroxyomeprazole sulfide, a metabolite of the widely prescribed proton pump inhibitor, omeprazole. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the rationale behind experimental approaches, and offers detailed protocols for the investigation of this specific metabolite.
Introduction: The Metabolic Landscape of Omeprazole
Omeprazole, a cornerstone in the treatment of acid-related gastrointestinal disorders, undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system.[1] The two principal metabolic pathways are hydroxylation, predominantly catalyzed by CYP2C19, to form 5-hydroxyomeprazole, and sulfoxidation, mainly mediated by CYP3A4, resulting in omeprazole sulfone.[1] 4-Hydroxyomeprazole sulfide emerges from this complex metabolic cascade, representing a secondary metabolite. Its formation is a testament to the intricate biotransformation processes that therapeutic compounds undergo, which can significantly influence their efficacy and safety profiles. Understanding the pharmacokinetics of such metabolites is paramount for a complete characterization of a drug's disposition in the body.
Formation and Chemical Identity of 4-Hydroxyomeprazole Sulfide
4-Hydroxyomeprazole sulfide (CAS Number: 103876-98-8) is characterized by the chemical name 2-[[(6-methoxy-1H-benzimidazol-2-yl)thio]methyl]-3,5-dimethyl-4-pyridinol.[2] Its formation is believed to occur through a multi-step metabolic process. The initial step involves the formation of omeprazole sulfide, a primary metabolite. Subsequently, this sulfide intermediate can undergo hydroxylation to yield 4-hydroxyomeprazole sulfide.
Diagram: Proposed Metabolic Pathway to 4-Hydroxyomeprazole Sulfide
Caption: Workflow for identifying enzymes in metabolite formation.
In Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic parameters of 4-hydroxyomeprazole sulfide in a relevant animal model following the administration of omeprazole.
Protocol: Animal Pharmacokinetic Study
-
Animal Model: Select an appropriate animal model (e.g., Sprague-Dawley rats).
-
Dosing: Administer a single oral or intravenous dose of omeprazole to the animals.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma.
-
Sample Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the analytes from the plasma matrix.
-
Analysis: Quantify the plasma concentrations of omeprazole, omeprazole sulfide, and 4-hydroxyomeprazole sulfide using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) for each analyte.
Analytical Method Validation
Objective: To ensure the reliability of the bioanalytical method for the quantification of 4-hydroxyomeprazole sulfide in biological matrices.
Key Validation Parameters (based on FDA guidelines):
-
Selectivity and Specificity: No interference from endogenous components at the retention time of the analyte and internal standard.
-
Linearity: A linear relationship between concentration and instrument response over a defined range.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision within acceptable limits (typically ±15%, and ±20% at the lower limit of quantification).
-
Recovery: Consistent and reproducible extraction efficiency.
-
Matrix Effect: Assessment of the ion suppression or enhancement from the biological matrix.
-
Stability: Analyte stability under various storage and handling conditions (freeze-thaw, short-term, long-term).
Quantitative Data Summary
As specific quantitative pharmacokinetic data for 4-hydroxyomeprazole sulfide is scarce, the following table presents the known parameters for omeprazole to provide context. Future research should aim to populate a similar table for its metabolites.
| Parameter | Omeprazole | 4-Hydroxyomeprazole Sulfide |
| Cmax (Maximum Concentration) | 0.7-4.6 µmol/L (oral dose) [3] | Data Not Available |
| Tmax (Time to Cmax) | 10-25 min (oral dose) [3] | Data Not Available |
| t1/2 (Half-life) | 35-39 min [3] | Data Not Available |
| Volume of Distribution (Vss) | 0.23 L/kg [3] | Data Not Available |
| Systemic Clearance | 624 mL/min [3] | Data Not Available |
| Bioavailability | 39% (median) [3] | Not Applicable |
Conclusion and Future Directions
The pharmacokinetic profile of 4-hydroxyomeprazole sulfide, a secondary metabolite of omeprazole, is an area that warrants further investigation. While its direct clinical significance is yet to be established, a thorough understanding of the complete metabolic fate of a drug is crucial for a comprehensive assessment of its disposition and potential for drug-drug interactions. The methodologies and frameworks presented in this guide provide a robust starting point for researchers to elucidate the pharmacokinetics of this and other minor drug metabolites. Future studies should focus on the development and validation of sensitive bioanalytical methods to accurately quantify 4-hydroxyomeprazole sulfide in human plasma and urine, followed by definitive pharmacokinetic and metabolic stability studies.
References
- Gaddam, M., & Ravouru, N. (2018). Pharmacokinetic and Pharmacodynamic studies of Omeprazole Co-crystals dry suspension. Research Journal of Pharmacy and Technology, 11(9), 3843-3848.
- Zhao, L., & Lou, Y. Q. (1995). [In vitro studies on omeprazole metabolism in rat liver microsomes]. Yao Xue Xue Bao, 30(4), 248-253.
- Howden, C. W., Meredith, P. A., Forrest, J. A., & Reid, J. L. (1984). The pharmacokinetics of omeprazole in humans--a study of single intravenous and oral doses. European Journal of Clinical Pharmacology, 26(5), 641-643.
- Al-Ghobashy, M. A., Abdel-Aleem, A. A., & El-Sayed, G. M. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2021, 8894279.
- Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.
- Andersson, T., Cederberg, C., Heggelund, A., & Lundborg, P. (1990). The pharmacokinetics of [14C]omeprazole in patients with impaired renal function. Clinical Pharmacokinetics, 19(5), 411-419.
- Al-Ghobashy, M. A., Abdel-Aleem, A. A., & El-Sayed, G. M. (2021). Research Article Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextr. ScienceOpen.
- Jang, H. H., Ryu, S. H., Le, T. K., Doan, T. T. M., & Yun, C. H. (2017). Regioselective C-H hydroxylation of omeprazole sulfide by Bacillus megaterium CYP102A1 to produce a human metabolite. Biotechnology Letters, 39(1), 127-133.
- Weidner, M., et al. (2011). Structures of S- and R-omeprazole and the four oxidized metabolites. Drug Metabolism and Disposition, 39(8), 1366-1373.
- Treluyer, J. M., et al. (1991). In Vivo and in Vitro Studies of the Site of Inhibitory Action of Omeprazole on Adrenocortical Steroidogenesis. Journal of Steroid Biochemistry and Molecular Biology, 38(4), 509-514.
- Espinosa-Bosch, M., et al. (2007). Analytical methodologies for the determination of omeprazole: An overview. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 831-844.
- Cederberg, C., Andersson, T., & Skånberg, I. (1989). Omeprazole: pharmacokinetics and metabolism in man. Scandinavian Journal of Gastroenterology. Supplement, 166, 33-40.
- Brozman, O., & Protić, A. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen.
- Espinosa-Bosch, M., et al. (2007). Analytical methodologies for the determination of omeprazole: an overview. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 831-844.
Sources
Technical Guide: Solubility Profiling of 4-Hydroxyomeprazole Sulfide
This guide outlines the physicochemical behavior and solubility profiling of 4-Hydroxyomeprazole sulfide , a critical metabolite in the proton pump inhibitor (PPI) development pathway.
Part 1: Executive Summary & Chemical Identity[1]
4-Hydroxyomeprazole sulfide (CAS: 103876-98-8) is a primary metabolite of Omeprazole formed via CYP2C19-mediated hydroxylation.[1] Unlike its parent compound (a sulfoxide), this molecule contains a sulfide (thioether) linkage and a hydroxylated pyridine ring.
For researchers, this compound presents a unique solubility challenge: the sulfide bridge increases lipophilicity compared to the parent sulfoxide, yet the addition of the 4-hydroxyl group introduces a hydrogen-bond donor/acceptor site, altering crystal lattice energy and solvent interaction.[1]
Physicochemical Profile
| Property | Value / Characteristic | Relevance |
| Molecular Formula | C₁₆H₁₇N₃O₂S | Precursor to sulfone/sulfoxide forms.[1][2][3] |
| Molecular Weight | 315.39 g/mol | Small molecule range.[1] |
| pKa (Predicted) | ~5.7 (Pyridine N) & ~10.5 (Benzimidazole NH) | Amphoteric nature; solubility is highly pH-dependent.[1] |
| LogP (Predicted) | ~1.8 – 2.2 | Moderately lipophilic; requires organic co-solvents.[1] |
| Tautomerism | 4-Pyridinol ⇌ 4-Pyridone | The "4-hydroxy" group often exists as a pyridone tautomer in solution, affecting solubility.[1] |
Part 2: Solubility Landscape
The solubility of 4-Hydroxyomeprazole sulfide is governed by its amphoteric nature. It behaves as a weak base (pyridine nitrogen) and a very weak acid (benzimidazole NH / phenolic OH).[1]
Solvent Compatibility Table
Data synthesized from structural analogs and metabolite isolation protocols.
| Solvent Class | Solvent | Solubility Rating | Application |
| Aprotic Polar | DMSO | High (>20 mg/mL) | Primary stock solution preparation.[1] |
| Aprotic Polar | DMF | High (>15 mg/mL) | Alternative stock; harder to remove.[1] |
| Protic Polar | Methanol | Moderate (1–10 mg/mL) | Analytical dilutions; HPLC mobile phases.[1] |
| Protic Polar | Ethanol | Low-Moderate (<5 mg/mL) | Formulation excipient studies.[1] |
| Aqueous | Water (pH 7) | Poor (<0.1 mg/mL) | Physiological simulation; requires pH adjustment.[1] |
| Aqueous Acid | 0.1 M HCl | Moderate-High | Protonation of pyridine N increases solubility.[1] |
| Non-Polar | Hexane | Insoluble | Washing/precipitation.[1] |
The pH-Solubility Relationship
The compound exhibits a U-shaped solubility curve typical of amphoteric drugs.
-
pH < 4.0: High solubility due to protonation of the pyridine nitrogen and benzimidazole ring.
-
pH 6.0 – 8.0: Minimum solubility (Unionized species dominates).[1]
-
pH > 10.0: Slight increase in solubility due to deprotonation of the benzimidazole nitrogen (formation of the anion).
Part 3: Structural Dynamics & Tautomerism[1]
Understanding the tautomerism is vital for interpreting solubility data. The "4-hydroxy" group on the pyridine ring facilitates an equilibrium with the 4-pyridone form. In polar protic solvents (like water/methanol), the pyridone form is often favored, which increases polarity but can also enhance crystal packing stability, potentially lowering solubility compared to the pure hydroxy form.[1]
Caption: Tautomeric shift between hydroxy and pyridone forms significantly impacts solvation energy and crystal stability.[1]
Part 4: Experimental Protocols
As specific quantitative solubility data (mg/mL) is rarely published for this specific metabolite, you must determine it empirically for your specific batch. Use the following Thermodynamic Solubility Protocol .
Protocol: Shake-Flask Solubility Determination with HPLC
Objective: Determine the equilibrium solubility of 4-Hydroxyomeprazole sulfide in a target solvent.
Reagents:
-
Test Compound: 4-Hydroxyomeprazole sulfide (>98% purity).[1][2][4]
-
Solvents: HPLC-grade Water, Methanol, DMSO, Buffers (pH 1.2, 4.5, 6.8, 7.4).[1]
-
Internal Standard: Omeprazole (if distinct separation exists) or external calibration.[1]
Workflow:
-
Preparation (Saturation):
-
Equilibration:
-
Phase Separation:
-
Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated to prevent adsorption).
-
-
Quantification (HPLC-UV):
-
Dilute the supernatant with Mobile Phase to fit the linear calibration range.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.[1]
-
Mobile Phase: Phosphate Buffer (pH 7.4) : Acetonitrile (60:40 v/v).
-
Wavelength: 302 nm (Characteristic of the pyridine/benzimidazole chromophore).
-
-
Calculation:
- [1]
Caption: Step-by-step workflow for determining thermodynamic solubility while mitigating oxidation risks.
Part 5: Stability & Storage Implications[1][2]
Researchers must distinguish between solubility (how much dissolves) and stability (does it degrade?).[1]
-
Oxidation Risk: The sulfide sulfur is highly susceptible to oxidation to the sulfoxide (4-Hydroxyomeprazole) and sulfone.[1]
-
Mitigation: Solutions in DMSO or Methanol should be used immediately or stored at -80°C. Avoid storing in protic solvents for extended periods at room temperature.[1]
-
-
Acid Instability: Like Omeprazole, the metabolite is acid-labile, though the sulfide form is generally more stable to acid degradation than the sulfoxide. However, prolonged exposure to low pH (<2) can still lead to rearrangement.
References
-
Hoffmann, K. J. (1986).[1][2][5] Identification of the main urinary metabolites of omeprazole after an oral dose to rats and dogs. Drug Metabolism and Disposition, 14(3), 341-348.[2][5] Link
-
Cayman Chemical . (n.d.).[1] 4-hydroxy Omeprazole sulfide Product Information & Physical Properties. Retrieved January 30, 2026.[1][6] Link
-
ChemicalBook . (2023).[1] 4-Hydroxy Omeprazole Sulfide MSDS and Properties. Link
-
Li, Y., et al. (2013).[7] Solubility of Omeprazole Sulfide in Different Solvents. Journal of Solution Chemistry, 42, 2260–2269.[1] (Cited for comparative sulfide solubility trends). Link[1]
Sources
- 1. 4-Hydroxy Omeprazole Sulfide | 103876-98-8 [chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. glppharmastandards.com [glppharmastandards.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 7. semanticscholar.org [semanticscholar.org]
Stability Profiling of 4-Hydroxyomeprazole Sulfide: A Technical Guide
This technical guide details the stability profile of 4-Hydroxyomeprazole sulfide (also known as 4-Desmethylomeprazole sulfide).[1]
Technical Note on Nomenclature: In the context of Omeprazole metabolism, "4-Hydroxyomeprazole" typically refers to the O-demethylated metabolite at the 4-position of the pyridine ring (Formula: C₁₆H₁₇N₃O₃S, MW: 331.4 Da). Consequently, 4-Hydroxyomeprazole sulfide is the reduced thioether form of this metabolite (Formula: C₁₆H₁₇N₃O₂S, MW: 315.4 Da).
Executive Summary
4-Hydroxyomeprazole sulfide represents a critical, albeit transient, metabolic intermediate in the biotransformation of proton pump inhibitors (PPIs). Unlike its parent compound (Omeprazole), which is primarily characterized by acid lability, the stability profile of the sulfide analog is dominated by oxidative sensitivity and photolytic degradation .
This guide provides a rigorous framework for handling, stabilizing, and analyzing this compound. The core technical directive is Oxidative Mitigation : experimental workflows must prioritize the exclusion of dissolved oxygen and light to prevent spontaneous conversion to the sulfoxide (4-Hydroxyomeprazole) and sulfone analogs.
Physicochemical Identity
| Parameter | Detail |
| Common Name | 4-Hydroxyomeprazole sulfide |
| Synonyms | 4-Desmethylomeprazole sulfide; 4-O-Desmethylomeprazole sulfide |
| Chemical Formula | C₁₆H₁₇N₃O₂S |
| Molecular Weight | 315.40 Da |
| Key Functional Groups | Thioether (Sulfide), Pyridin-4-ol (Phenolic character), Benzimidazole |
| Primary Instability | S-Oxidation (Rapid), Photolysis |
Chemical Stability Profile
Oxidative Instability (Critical)
The thioether moiety (-S-) in 4-Hydroxyomeprazole sulfide is highly nucleophilic.[1] In the presence of atmospheric oxygen, peroxides, or trace metal ions, it undergoes rapid S-oxidation.
-
Mechanism: Electrophilic attack by oxygen species on the sulfur lone pair.
-
Degradation Products:
-
Primary: 4-Hydroxyomeprazole (Sulfoxide form).
-
Secondary: 4-Hydroxyomeprazole sulfone (Sulfone form).
-
-
Impact: Solutions left at room temperature without antioxidants can show >10% degradation within 1-2 hours.[1]
pH-Dependent Stability
Unlike Omeprazole, which undergoes rapid acid-catalyzed rearrangement (due to the sulfoxide oxygen attacking the benzimidazole C2), the sulfide form is relatively stable in acidic media .
-
Acidic Conditions (pH < 4): The sulfide lacks the sulfoxide oxygen necessary for the "spiro-intermediate" rearrangement mechanism typical of PPIs. However, the pyridine nitrogen protonation can increase solubility.
-
Basic Conditions (pH > 9): The 4-hydroxyl group on the pyridine ring (pKa ~9-10) will deprotonate, forming a phenolate anion. This species is electron-rich and significantly more susceptible to oxidative degradation.
Photostability
The benzimidazole and pyridine chromophores are sensitive to UV-VIS radiation. Exposure leads to radical-mediated cleavage and polymerization.
-
Precaution: All handling must occur under amber light or in opaque vessels.
Degradation Pathways (Visualized)
The following diagram illustrates the primary degradation and metabolic pathways, highlighting the oxidative vector that researchers must control.
Figure 1: Primary degradation pathway of 4-Hydroxyomeprazole sulfide. The red arrow indicates the critical oxidative instability requiring mitigation.
Experimental Protocols
Forced Degradation Study Design
To validate analytical methods, the following stress conditions are recommended. Note the specific inclusion of oxidative stress as the primary variable.
| Stress Condition | Reagent / Condition | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, Ambient Temp | 24 Hours | < 5% Degradation (Stable relative to parent) |
| Base Hydrolysis | 0.1 N NaOH, Ambient Temp | 4 Hours | Moderate degradation (Phenolate oxidation) |
| Oxidation | 3% H₂O₂ | 5-10 Minutes | Rapid conversion to Sulfoxide/Sulfone |
| Thermal | 60°C (Solid State) | 7 Days | Minor degradation (if dry) |
| Photolytic | UV (254 nm) / 1.2M Lux hours | 24 Hours | Complex mixture (radical breakdown) |
Handling & Extraction Workflow (Self-Validating)
This protocol ensures the integrity of the analyte during preparation.
-
Solvent Preparation: All solvents (Methanol, Acetonitrile, Water) must be degassed and purged with Nitrogen (N₂) for 15 minutes prior to use.
-
Stock Solution: Dissolve standard in N₂-purged Methanol. Store at -80°C .
-
Antioxidant Addition: Add Ascorbic Acid (0.1% w/v) or Sodium Metabisulfite to the extraction buffer to act as an oxygen scavenger.
-
Temperature Control: Perform all liquid handling on wet ice (4°C).
Analytical Method (LC-MS/MS)
Standard UV detection is often insufficient due to low concentrations in biological matrices.
-
Column: C18 Reverse Phase (e.g., Waters CORTECS or Phenomenex Kinetex), 1.7 µm or 2.6 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5-8 minutes.
-
Detection: ESI Positive Mode.
-
Precursor Ion: m/z 316.1 [M+H]⁺
-
Product Ions: m/z 198 (Pyridine fragment), m/z 150 (Benzimidazole fragment).
-
Experimental Workflow Diagram
Figure 2: Optimized workflow for handling 4-Hydroxyomeprazole sulfide to minimize oxidative degradation.
References
-
National Institutes of Health (NIH). (2025). Acid-Neutralizing Omeprazole Formulation and Degradation Mechanisms. Retrieved from [Link](Note: Generalized PPI stability context)
-
Jarmusch, A. K., et al. (2020).[2] Enhanced Characterization of Drug Metabolism and the Influence of the Intestinal Microbiome. Clinical and Translational Science. Retrieved from [Link]
-
Royal Society of Chemistry (RSC). (2024). MassBank Record: 4-Hydroxyomeprazole sulfide.[1] Retrieved from [Link]
Sources
The Pharmacological and Metabolic Profile of 4-Hydroxyomeprazole Sulfide
The following technical guide provides an in-depth analysis of 4-Hydroxyomeprazole sulfide , a critical metabolite in the pharmacokinetics of proton pump inhibitors (PPIs).
Implications for Drug Development, Pharmacometabolomics, and Precision Medicine
Executive Summary & Chemical Identity
4-Hydroxyomeprazole sulfide (CAS: 103876-98-8) is a secondary metabolite of the widely used proton pump inhibitor (PPI) omeprazole. Unlike the parent drug, which acts as a prodrug activated by acidic conditions, this metabolite represents a "deactivation" pathway. Its structural characterization reveals a pyridone core (often referred to as Omeprazole Pyridone in industrial synthesis), which fundamentally alters its pharmacodynamic properties compared to the parent sulfoxide.
While not currently marketed as a standalone therapeutic agent, 4-Hydroxyomeprazole sulfide is of high value in drug metabolism and pharmacokinetics (DMPK) research. It serves as a specific biomarker for the interplay between CYP2C19-mediated oxidation and microbiome-mediated reduction , offering a window into inter-individual variability in PPI therapy.
Chemical Structure & Properties
| Property | Detail |
| IUPAC Name | 2-[[(6-Methoxy-1H-benzimidazol-2-yl)thio]methyl]-3,5-dimethyl-4-pyridinol |
| Molecular Formula | C₁₆H₁₇N₃O₂S |
| Molecular Weight | 315.39 g/mol |
| Key Functional Groups | Thioether (Sulfide), Pyridone (4-Hydroxypyridine tautomer), Benzimidazole |
| Solubility | Soluble in DMSO, Methanol; Poorly soluble in water (neutral pH) |
| Redox State | Reduced (Sulfide) vs. Parent (Sulfoxide) |
Metabolic Pathways & Pharmacokinetics
The formation of 4-Hydroxyomeprazole sulfide illustrates the complexity of "host-microbiome" co-metabolism. It is not formed by a single step but rather through a convergence of oxidative and reductive pathways.
The Dual-Origin Hypothesis
-
Oxidative Branch (Host Liver) : Omeprazole is extensively metabolized by CYP2C19 . The primary oxidative metabolite is 5-hydroxyomeprazole (benzimidazole hydroxylation). However, O-demethylation at the pyridine ring (position 4) yields 4-hydroxyomeprazole .
-
Reductive Branch (Gut Microbiota/Cytosol) : The sulfoxide moiety of omeprazole (or its hydroxylated metabolites) can be reduced to a sulfide (thioether). This reduction is often mediated by gut bacteria or hepatic sulfoxide reductases.
The presence of 4-Hydroxyomeprazole sulfide in feces and urine suggests it is a terminal product of these concurrent processes, making it a robust marker for total metabolic clearance .
Visualization: The Metabolic Network
The following diagram illustrates the positioning of 4-Hydroxyomeprazole sulfide within the omeprazole metabolic landscape.
Caption: Convergence of CYP2C19 oxidative metabolism and reductive pathways leading to 4-Hydroxyomeprazole sulfide.
Therapeutic Evaluation & Mechanism of Action
Researchers investigating this compound for therapeutic potential must distinguish between intrinsic activity and metabolic utility.
Lack of Proton Pump Inhibition (PPI) Activity
Omeprazole functions as a prodrug.[1] It accumulates in the acidic secretory canaliculi of parietal cells, where it undergoes an acid-catalyzed rearrangement to a sulfenamide . This sulfenamide forms a covalent disulfide bond with cysteines in the H⁺/K⁺-ATPase.
Why 4-Hydroxyomeprazole sulfide is pharmacologically inert as a PPI:
-
Redox State : The sulfide (thioether) linkage is stable and cannot undergo the acid-catalyzed rearrangement required to form the reactive sulfenamide. It requires oxidation back to a sulfoxide to become a potential prodrug.
-
Pyridone Tautomerism : The conversion of the 4-methoxy group to a 4-hydroxyl group forces the pyridine ring into a pyridone (keto) tautomer. This drastically reduces the basicity of the pyridine nitrogen. Without a nucleophilic pyridine nitrogen, the initial attack on the benzimidazole C-2 position (the trigger for activation) cannot occur.
Potential "Off-Target" Therapeutic Effects
While inactive as an acid suppressant, benzimidazole sulfides are often investigated for secondary properties:
-
Antioxidant Potential : Thioethers can act as scavengers of reactive oxygen species (ROS), oxidizing to sulfoxides. 4-Hydroxyomeprazole sulfide could theoretically function as a local antioxidant in the gastric mucosa, though clinical potency compared to dedicated antioxidants is likely low.
-
Anti-Helicobacter Activity : Some benzimidazole derivatives exhibit direct bacteriostatic effects against H. pylori independent of ATPase inhibition. However, the polarity introduced by the 4-hydroxyl group may limit cell wall penetration compared to the lipophilic parent drug.
Experimental Protocols
For researchers aiming to isolate or synthesize this compound for DMPK studies or reference standards.
Chemical Synthesis (Laboratory Scale)
This protocol describes the synthesis of the sulfide core via a coupling reaction, followed by selective deprotection.
Reagents:
-
2-Mercapto-5-methoxybenzimidazole
-
2-Chloromethyl-3,5-dimethyl-4-hydroxypyridine (protected as acetate or benzyl ether)
-
Sodium Hydroxide (NaOH)
-
Ethanol/Water solvent system
Workflow:
-
Dissolution : Dissolve 1.0 eq of 2-Mercapto-5-methoxybenzimidazole in 0.5 M NaOH (aq) / Ethanol (1:1 v/v).
-
Coupling : Add 1.1 eq of the chloromethyl-pyridine intermediate dropwise at 0°C.
-
Reaction : Stir at Room Temperature (RT) for 3-4 hours. Monitor via TLC (DCM:MeOH 9:1).
-
Precipitation : Neutralize the solution to pH 7.0 using dilute HCl. The sulfide product will precipitate as a white/off-white solid.
-
Purification : Recrystallize from Acetonitrile to achieve >98% purity.
-
Deprotection (if needed) : If the 4-OH was protected, perform standard deprotection (e.g., hydrolysis of acetate) to yield 4-Hydroxyomeprazole sulfide.
Analytical Isolation (LC-MS/MS)
Detection in Biological Fluids
-
Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : Acetonitrile.
-
Gradient : 5% B to 95% B over 10 minutes.
-
MRM Transition :
-
Precursor Ion: m/z 316.1 [M+H]⁺
-
Product Ions: m/z 198.1 (Benzimidazole fragment), m/z 150.1 (Pyridone fragment).
-
Future Directions & Clinical Relevance
The primary utility of 4-Hydroxyomeprazole sulfide lies in Precision Medicine .
-
CYP2C19 Phenotyping : The ratio of Omeprazole to 5-Hydroxyomeprazole is the standard metric for CYP2C19 activity. However, including 4-Hydroxyomeprazole sulfide in metabolic panels provides a more comprehensive view of reductive clearance , which is crucial for patients with altered gut microbiomes (e.g., post-antibiotic therapy).
-
Environmental Toxicology : As a stable metabolite excreted in urine/feces, it serves as a persistent marker of PPI consumption in wastewater epidemiology.
References
-
Hoffmann, K. J. (1986). Identification of the main urinary metabolites of omeprazole after an oral dose to rats and dogs. Drug Metabolism and Disposition, 14(3), 341-348. Link
-
Jarmusch, A. K., et al. (2020). Enhanced Characterization of Drug Metabolism and the Influence of the Intestinal Microbiome.[2] Clinical and Translational Science, 13(5), 978-989. Link
-
Regårdh, C. G., et al. (1990). Pharmacokinetics and metabolism of omeprazole in animals and man – an overview. Scandinavian Journal of Gastroenterology, 20(sup108), 79-91. Link
-
Shin, J. M., & Sachs, G. (2008). Pharmacology of proton pump inhibitors. Current Gastroenterology Reports, 10(6), 528-534. Link
-
Santa Cruz Biotechnology. (n.d.). 4-Hydroxy Omeprazole Sulfide Product Data Sheet. Link
Sources
An In-Depth Technical Guide to 4-Hydroxyomeprazole Sulfide Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyomeprazole sulfide is a significant metabolite of the widely prescribed proton pump inhibitor, omeprazole. As a key product of omeprazole's complex metabolic pathway, a thorough understanding of its chemical properties, synthesis, and biological activities is paramount for comprehending the parent drug's overall pharmacological profile, including its efficacy and potential for drug-drug interactions. This technical guide provides a comprehensive overview of the current state of research on 4-Hydroxyomeprazole sulfide, offering insights into its synthesis, analytical quantification, metabolic generation, and biological significance.
Chemical and Physical Properties
4-Hydroxyomeprazole sulfide, also known as Omeprazole Pyridone, is chemically designated as 2-[[(6-Methoxy-1H-benzimidazol-2-yl)thio]methyl]-3,5-dimethyl-4-pyridinol.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 103876-98-8 | |
| Molecular Formula | C16H17N3O2S | |
| Molecular Weight | 315.39 g/mol | [1] |
| Appearance | White to Off-White Solid | [2] |
| Solubility | DMSO (Slightly), Methanol (Slightly), Water (Slightly) | [2] |
| Storage | 2-8°C Refrigerator, Amber Vial, -20°C Freezer, Under Inert Atmosphere | [1][2] |
Synthesis of 4-Hydroxyomeprazole Sulfide
The synthesis of 4-Hydroxyomeprazole sulfide can be approached through both chemical and enzymatic routes. While chemical synthesis provides a traditional and scalable method, enzymatic synthesis offers a highly specific and potentially more environmentally friendly alternative.
Chemical Synthesis
The chemical synthesis of 4-Hydroxyomeprazole sulfide typically involves a multi-step process. A common strategy begins with the synthesis of the omeprazole sulfide intermediate, followed by hydroxylation.
Step 1: Synthesis of Omeprazole Sulfide Intermediate
A widely used method for synthesizing the omeprazole sulfide intermediate involves the nucleophilic substitution reaction between 2-mercapto-5-methoxybenzimidazole and 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.[3][4]
Experimental Protocol: Synthesis of Omeprazole Sulfide [3]
-
Dissolve 2-mercapto-5-methoxybenzimidazole (0.10 mol) and sodium hydroxide (0.13 mol) in a mixture of ethanol and water.
-
Heat the mixture to 70-90°C to facilitate dissolution.
-
Cool the reaction mixture to below 10°C.
-
In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (0.09 mol) in water.
-
Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.
-
Allow the reaction temperature to rise to 30°C and maintain for 4 hours.
-
After the incubation period, cool the mixture to 10°C and add 500 mL of water.
-
Stir the resulting mixture for 12 hours.
-
Collect the precipitated white solid (omeprazole sulfide) by suction filtration.
Step 2: Hydroxylation of Omeprazole Sulfide
Enzymatic Synthesis
A highly efficient and regioselective method for the synthesis of 5'-hydroxyomeprazole sulfide from omeprazole sulfide has been developed using engineered cytochrome P450 enzymes.[6] Specifically, mutants of CYP102A1 from Bacillus megaterium have been shown to catalyze the C-H hydroxylation of omeprazole sulfide with high conversion yields (85-90%) and regioselectivity (98%).[6]
Experimental Protocol: Enzymatic Synthesis of 5'-Hydroxyomeprazole Sulfide [7]
-
Prepare a reaction mixture containing:
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
CYP102A1 mutant (0.2 µM)
-
An NADPH regeneration system (10 mM glucose 6-phosphate, 0.5 mM NADP+, and 1 IU yeast glucose-6-phosphate dehydrogenase/ml)
-
Omeprazole sulfide (1 mM)
-
-
Incubate the reaction mixture at 37°C for 10 minutes.
-
Monitor the formation of 5'-hydroxyomeprazole sulfide by HPLC.
This enzymatic approach offers a promising route for the specific and efficient production of this metabolite for research purposes.
Metabolic Pathway of Omeprazole to 4-Hydroxyomeprazole Sulfide
Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[8] The formation of its major metabolites, hydroxyomeprazole and omeprazole sulfone, is mediated by specific CYP isoforms.[9] The pathway leading to 4-Hydroxyomeprazole sulfide involves a series of enzymatic reactions.
The initial and principal metabolic step for omeprazole is hydroxylation of the 5-methyl group of the benzimidazole ring, leading to the formation of hydroxyomeprazole. This reaction is predominantly catalyzed by the polymorphic enzyme CYP2C19.[8][9] Another significant metabolic pathway is the oxidation of the sulfide linkage to form omeprazole sulfone, a reaction primarily mediated by CYP3A4.[9]
The formation of 4-Hydroxyomeprazole sulfide is considered a secondary metabolic step. It is hypothesized to be formed from the further metabolism of omeprazole sulfide, a metabolite of omeprazole. The hydroxylation of the pyridine ring of omeprazole sulfide at the 4-position is likely carried out by CYP enzymes, although the specific isoforms responsible for this transformation require further investigation.
Caption: Metabolic pathway of omeprazole.
Analytical Methodologies for Quantification
Accurate and sensitive analytical methods are crucial for studying the pharmacokinetics and metabolism of 4-Hydroxyomeprazole sulfide. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most commonly employed technique.[10][11][12]
HPLC-UV Method
A simple and rapid HPLC-UV method can be used for the simultaneous determination of omeprazole and its major metabolites in biological matrices.
Experimental Protocol: HPLC-UV Analysis [11]
-
Chromatographic Column: C18 column (e.g., 50 mm x 2.1 mm, packed with hybrid particles).
-
Mobile Phase: Methanol-phosphate buffer (pH 7.6) (40:60, v/v).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1 µL.
-
Detection: UV at 280 nm.
-
Column Temperature: 25°C.
This method has been validated for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and robustness.[11]
LC-MS/MS Method
For higher sensitivity and selectivity, particularly in complex biological samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.
Sample Preparation:
A liquid-liquid extraction or solid-phase extraction is typically performed to isolate the analyte from plasma or other biological fluids.
Chromatographic and Mass Spectrometric Conditions:
Specific conditions, including the choice of column, mobile phase gradient, and mass transitions for the analyte and internal standard, need to be optimized for each application.
Pharmacological and Toxicological Profile
The pharmacological and toxicological properties of 4-Hydroxyomeprazole sulfide are not as extensively studied as those of its parent compound, omeprazole.
Pharmacological Activity
The primary pharmacological effect of omeprazole is the irreversible inhibition of the H+/K+-ATPase (proton pump) in gastric parietal cells, leading to a profound and long-lasting reduction of gastric acid secretion. The active form of omeprazole is a sulfenamide derivative, which is formed in the acidic environment of the parietal cell canaliculi.[13]
The contribution of 4-Hydroxyomeprazole sulfide to the overall antisecretory effect of omeprazole is currently not well-defined. It is generally considered to be a minor metabolite with likely reduced or no significant proton pump inhibitory activity compared to the parent drug. Further in vitro and in vivo studies are necessary to fully elucidate its pharmacological profile.
Toxicological Data
Comprehensive toxicological data specifically for 4-Hydroxyomeprazole sulfide are limited. The safety profile of omeprazole has been extensively evaluated, with long-term use being associated with potential side effects such as an increased risk of bone fractures and certain infections.[14] The toxicological significance of its metabolites, including 4-Hydroxyomeprazole sulfide, is an area that warrants further investigation to fully understand the long-term safety of omeprazole therapy.
Role in Drug-Drug Interactions
Omeprazole is a known inhibitor and substrate of CYP2C19 and a substrate of CYP3A4, which can lead to significant drug-drug interactions.[15] The formation of 4-hydroxyomeprazole is a key pathway influenced by the activity of CYP2C19. Therefore, genetic polymorphisms in CYP2C19 or co-administration of drugs that inhibit or induce this enzyme can significantly alter the metabolic profile of omeprazole, potentially affecting the levels of 4-Hydroxyomeprazole sulfide.
The direct role of 4-Hydroxyomeprazole sulfide in mediating drug-drug interactions is not yet clearly established. However, as a metabolite, its formation and clearance can be influenced by other drugs, and it may potentially contribute to the overall interaction profile of omeprazole. For instance, inducers of CYP enzymes could potentially increase the formation of hydroxylated metabolites, while inhibitors could decrease their formation.[16]
Future Research Directions
Further research is needed to fully characterize 4-Hydroxyomeprazole sulfide. Key areas for future investigation include:
-
Development of a detailed and robust chemical synthesis protocol.
-
Comprehensive evaluation of its pharmacological activity, particularly its effect on the proton pump.
-
Thorough toxicological assessment to understand its contribution to the long-term safety profile of omeprazole.
-
Elucidation of its specific role in drug-drug interactions involving omeprazole.
-
Investigation of the specific CYP450 isoforms responsible for its formation.
Conclusion
4-Hydroxyomeprazole sulfide is a crucial metabolite in the biotransformation of omeprazole. A comprehensive understanding of its synthesis, analytical determination, metabolic pathways, and biological activities is essential for researchers and drug development professionals. This technical guide has provided a detailed overview of the current knowledge in these areas, highlighting the need for further research to fully elucidate the role of this metabolite in the pharmacology and toxicology of omeprazole.
References
- CN116410178B - A preparation method of omeprazole sulfide - Google Patents. (n.d.).
- BenchChem. (2025). Technical Support Center: Synthesis of Hydroxyomeprazole.
- BenchChem. (2025).
- Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.
- Jang, H. H., et al. (2016). Regioselective C-H hydroxylation of omeprazole sulfide by Bacillus megaterium CYP102A1 to produce a human metabolite. Biotechnology Letters, 38(12), 2139–2145.
- Tybing, G., et al. (1997). Enantioselective hydroxylation of omeprazole catalyzed by CYP2C19 in Swedish white subjects. Clinical Pharmacology & Therapeutics, 62(2), 156-164.
- Uno, T., et al. (2000). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. British Journal of Clinical Pharmacology, 49(2), 163-169.
- An, G., et al. (2022). An O-Demethylation Metabolite of Rabeprazole Sulfide by Cunninghamella blakesleeana 3.
- Zvyaga, T. A., et al. (1995). In Vivo and in Vitro Studies of the Site of Inhibitory Action of Omeprazole on Adrenocortical Steroidogenesis. The Journal of Clinical Endocrinology & Metabolism, 80(11), 3157-3163.
- Li, W., et al. (2013). Pharmacokinetic drug interaction profile of omeprazole with adverse consequences and clinical risk management. Therapeutics and Clinical Risk Management, 9, 259–271.
-
GLP Pharma Standards. (n.d.). 4-Hydroxy Omeprazole Sulfide | CAS No- 103876-98-8. Retrieved January 30, 2026, from [Link]
-
Li, W., Zeng, S., Yu, L. S., & Zhou, Q. (2013). Pharmacokinetic drug interaction profile of omeprazole with adverse consequences and clinical risk management. Therapeutics and clinical risk management, 9, 259–271. [Link]
- Espinosa Bosch, M., et al. (2007). Analytical methodologies for the determination of omeprazole: An overview. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 831-844.
- Håkansson, R., & Sundler, F. (1990). Toxicology Studies with Omeprazole. In The Proton Pump: Structure, Function, and Regulation (pp. 339-348). Springer, Berlin, Heidelberg.
- Espinosa Bosch, M., Ruiz Sánchez, A. J., Sánchez Rojas, F., & Bosch Ojeda, C. (2007). Analytical methodologies for the determination of omeprazole: An overview. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 831–844.
- Kevil, C. G., et al. (2022).
- Agency for Toxic Substances and Disease Registry. (2016). Toxicological Profile for Hydrogen Sulfide and Carbonyl Sulfide.
- Jang, H. H., Ryu, S. H., Le, T. K., Cha, G. S., Park, S. H., Kim, D., ... & Yun, C. H. (2016). Regioselective C–H hydroxylation of omeprazole sulfide by Bacillus megaterium CYP102A1 to produce a human metabolite. Biotechnology letters, 38(12), 2139-2145.
- Belal, F., et al. (2014). Fast and sensitive new HPLC-UV method for determination of omeprazole and major related substances in pharmaceutical formulation.
-
Small Molecule Pathway Database. (2013). Omeprazole Metabolism Pathway (old). Retrieved January 30, 2026, from [Link]
- Al-Ghobashy, M. A., et al. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and LC-MS/MS. International Journal of Analytical Chemistry, 2021, 6688414.
Sources
- 1. glppharmastandards.com [glppharmastandards.com]
- 2. 4-Hydroxy Omeprazole Sulfide | 103876-98-8 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scienceopen.com [scienceopen.com]
- 13. SMPDB [smpdb.ca]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetic drug interaction profile of omeprazole with adverse consequences and clinical risk management - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Biomarker Profiling: 4-Hydroxyomeprazole Sulfide in the Drug-Microbiome Metabolic Axis
[1][2][3]
Executive Summary & Biological Context
While 5-hydroxyomeprazole (CYP2C19) and omeprazole sulfone (CYP3A4) serve as the "gold standard" biomarkers for hepatic clearance, they fail to capture the complete metabolic picture—specifically the reductive pathways driven by the gut microbiota.[1]
4-Hydroxyomeprazole sulfide (CAS: 103876-98-8) is an emerging biomarker representing a distinct metabolic vector: the reductive-oxidative interplay between the host liver and the intestinal microbiome.[1][2] Unlike the primary oxidative metabolites, this molecule requires a reduction of the sulfoxide moiety (typically microbial) coupled with O-demethylation/hydroxylation (enzymatic).[1]
This guide details the structural characterization, formation kinetics, and validated LC-MS/MS protocols for utilizing 4-hydroxyomeprazole sulfide as a tracer for drug-microbiome interactions and non-canonical clearance pathways.[1][2]
Chemical Identity and Mechanistic Formation[1][4]
Structural Distinction
Omeprazole is a racemate comprising a substituted benzimidazole and a pyridine ring linked by a methylsulfinyl chain. Standard metabolism targets the benzimidazole (5-hydroxylation) or the sulfinyl group (sulfone formation).[1]
4-Hydroxyomeprazole sulfide is chemically distinct:
-
Core Modification: The sulfoxide (S=O) is reduced to a sulfide (thioether, S).[1]
-
Ring Modification: The 4-methoxy group on the pyridine ring is O-demethylated to a hydroxyl group, which may exist in tautomeric equilibrium with its pyridone form.[1]
| Feature | Omeprazole (Parent) | 5-Hydroxyomeprazole (Standard) | 4-Hydroxyomeprazole Sulfide (Target) |
| CAS | 73590-58-6 | 92340-57-3 | 103876-98-8 |
| Sulfur State | Sulfoxide (S=O) | Sulfoxide (S=O) | Sulfide (Thioether) |
| Primary Site | Parent | Benzimidazole (C-5/6) | Pyridine (C-4) |
| Pathway | - | Hepatic Oxidation (CYP2C19) | Microbial Reduction + Oxidation |
The Metabolic Pathway (The "Microbiome Shunt")
The formation of 4-hydroxyomeprazole sulfide implies a two-step mechanism that bypasses standard first-pass clearance.[1][2]
-
Step 1: Reductive Activation (Gut Microbiome): Unabsorbed omeprazole reaches the distal intestine where bacterial reductases convert the sulfoxide to Omeprazole Sulfide . This step is significantly influenced by microbiome diversity (e.g., Bifidobacterium spp.).
-
Step 2: Oxidative Modification (Hepatic/Mucosal): The re-absorbed sulfide undergoes O-demethylation at the pyridine 4-position, likely via CYP2C19 or CYP2C9, to form 4-Hydroxyomeprazole sulfide .[1]
Figure 1: The metabolic divergence of Omeprazole.[3] The green path highlights the reductive microbiome shunt leading to the formation of 4-Hydroxyomeprazole sulfide.[1]
Experimental Protocol: Validated Quantification
To reliably quantify this metabolite, researchers must prevent spontaneous oxidation of the sulfide back to the sulfoxide during sample preparation.
Sample Preparation Strategy
Matrix: Plasma, Urine, or Fecal Homogenate.[1] Critical Control: All buffers must be degassed. The use of an antioxidant (Ascorbic acid or DTT) is recommended during extraction to preserve the sulfide state.
Protocol Step-by-Step:
-
Aliquot: Transfer 100 µL of plasma/urine into a 1.5 mL Eppendorf tube.
-
Internal Standard: Add 10 µL of Omeprazole-d3 (or specific 4-Hydroxyomeprazole sulfide-d3 if custom synthesized).
-
Protein Precipitation: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and 10 mM Ascorbic Acid (Antioxidant).
-
Vortex/Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.
-
Evaporation: Transfer supernatant to a clean vial; evaporate under Nitrogen at 35°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (90:10).
LC-MS/MS Parameters
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis). Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm) – T3 bonding is preferred for polar metabolite retention.[1][2]
Mobile Phases:
MRM Transitions (Precursor -> Product): The loss of the pyridine moiety or specific fragmentations of the benzimidazole thiol drive the transitions.[1]
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Notes |
| 4-OH Omeprazole Sulfide | 316.1 | 150.1 | 25 | Quantifier (Benzimidazole thiol) |
| 316.1 | 122.1 | 35 | Qualifier | |
| Omeprazole (Parent) | 346.1 | 198.1 | 15 | Reference |
| Omeprazole Sulfide | 330.1 | 182.1 | 20 | Precursor check |
Note: The m/z 316.1 corresponds to the protonated mass of 4-Hydroxyomeprazole sulfide (MW 315.39).[1]
Data Interpretation & Applications
Biomarker Utility[1]
-
Microbiome Dysbiosis Indicator: In studies involving antibiotics (e.g., Cefprozil), levels of sulfide metabolites often correlate with microbiome alpha-diversity.[1] A suppression of gut flora typically results in a decrease in sulfide-pathway metabolites.[1][2]
-
Phenotyping "Poor Metabolizers": In CYP2C19 poor metabolizers (PMs), the standard 5-OH pathway is blocked.[1] This may shunt more drug towards the sulfone (CYP3A4) or the sulfide (gut) pathway.[1] Elevated 4-OH sulfide ratios in PMs can indicate compensatory clearance via the microbiome-hepatic loop.[1][2]
Quality Control Checks
-
Sulfide/Sulfoxide Ratio: Monitor the ratio of Omeprazole Sulfide to Omeprazole. If this ratio increases in stored samples, it indicates reduction ex vivo (bacterial contamination).[1] If it decreases, it indicates oxidation.
-
Isomeric Resolution: Ensure chromatographic separation between 4-hydroxyomeprazole sulfide and 5-hydroxyomeprazole sulfide . They have identical mass (m/z 316) but different retention times due to polarity differences (Pyridine-OH vs Benzimidazole-OH).[1][2]
References
-
Hoffmann, K. J. (1986).[4] Identification of the main urinary metabolites of omeprazole after an oral dose to rats and dogs.[1][4] Drug Metabolism and Disposition, 14(3), 341-348.[1] Link
-
Jarmusch, A. K., et al. (2020).[1] Enhanced Characterization of Drug Metabolism and the Influence of the Intestinal Microbiome: A Pharmacokinetic, Microbiome, and Untargeted Metabolomics Study. Clinical and Translational Science, 13(5), 972-984.[1] Link[1][2]
-
Santa Cruz Biotechnology. (n.d.).[1] 4-Hydroxy Omeprazole Sulfide Product Data Sheet (CAS 103876-98-8).[1][2][4][5][6] Link[1][2]
-
MedChemExpress. (n.d.).[1] 4-Hydroxy omeprazole sulfide Analysis and Structure. Link
-
NIST. (2023). Reference Material 8048 - Human Fecal Material Metabolite Profiling.[1][2] National Institute of Standards and Technology. Link
Methodological & Application
synthesis protocol for 4-Hydroxyomeprazole sulfide in the lab
Application Note: Synthesis Protocol for 4-Hydroxyomeprazole Sulfide
Abstract & Scientific Context
4-Hydroxyomeprazole Sulfide (Synonyms: 4-Desmethoxyomeprazole sulfide; 4-Hydroxy pyrmetazole) is a critical metabolite and impurity standard in the development of proton pump inhibitors (PPIs). Structurally, it represents the thioether precursor to the sulfoxide drug, characterized by a hydroxyl group at the 4-position of the pyridine ring (existing in tautomeric equilibrium with the 4-pyridone) and a methoxy group on the benzimidazole moiety.
Unlike the standard Omeprazole synthesis, which utilizes a 4-methoxy pyridine intermediate, this protocol requires the synthesis of a 4-hydroxy-3,5-dimethyl-2-pyridyl synthon. Direct synthesis is complicated by the ambident nucleophilicity of the pyridone oxygen and the potential for catalyst poisoning by the sulfide sulfur during deprotection steps.
This guide presents a robust Convergent Fragment Synthesis utilizing a benzyl-protection strategy to ensure regioselectivity, followed by acid-mediated deprotection to circumvent sulfur-poisoning issues common in catalytic hydrogenolysis.
Retrosynthetic Strategy
The synthesis is designed as a convergent coupling of two key fragments:
-
Fragment A (Electrophile): 2-(Chloromethyl)-3,5-dimethyl-4-(benzyloxy)pyridine hydrochloride.
-
Fragment B (Nucleophile): 5-Methoxy-2-mercaptobenzimidazole.[1][2]
Rationale for Benzyl Protection: The 4-hydroxyl group on the pyridine ring must be protected during the chlorination of the 2-methyl group to prevent side reactions (e.g., formation of 4-chloro derivatives or self-polymerization). The benzyl group is selected for its stability under basic coupling conditions and its removability via acid hydrolysis (HBr/AcOH), avoiding the use of transition metal catalysts (Pd/C) which are deactivated by the thioether product.
Synthesis Workflow Diagram
Caption: Convergent synthesis pathway utilizing benzyl protection to preserve the 4-pyridone functionality.
Detailed Experimental Protocol
Phase 1: Synthesis of the Pyridine Fragment (Fragment A)
Objective: Synthesize 2-chloromethyl-3,5-dimethyl-4-(benzyloxy)pyridine hydrochloride.
Reagents Table:
| Reagent | Role | Equiv. | Notes |
|---|---|---|---|
| 2,3,5-Trimethylpyridine N-oxide | Starting Material | 1.0 | Commercially available |
| Nitric Acid (fuming) / H2SO4 | Nitration Agent | Excess | Exothermic |
| Benzyl Alcohol | Nucleophile | 1.2 | |
| Sodium Hydride (60%) | Base | 1.3 | Moisture sensitive |
| Acetic Anhydride | Rearrangement | Excess |
| Thionyl Chloride (SOCl2) | Chlorinating Agent | 1.5 | Corrosive |
Step-by-Step:
-
Nitration:
-
Dissolve 2,3,5-trimethylpyridine N-oxide (10 g) in conc. H2SO4 (30 mL).
-
Cool to 0°C. Add fuming HNO3 (15 mL) dropwise.
-
Heat to 90°C for 2 hours. Pour onto ice, neutralize with Na2CO3, and extract with CHCl3.
-
Yield: 4-Nitro-2,3,5-trimethylpyridine N-oxide (Yellow solid).
-
-
Nucleophilic Substitution (Protection):
-
Suspend NaH (1.3 eq) in dry DMF. Add Benzyl alcohol (1.2 eq) slowly at 0°C.
-
Add the 4-Nitro intermediate. Heat to 60-70°C for 4 hours.
- ) displaces the nitro group.
-
Quench with water, extract with EtOAc. Purify via silica flash chromatography (Hexane/EtOAc).
-
Product: 4-Benzyloxy-2,3,5-trimethylpyridine N-oxide.
-
-
Boekelheide Rearrangement:
-
Dissolve the N-oxide in Acetic Anhydride (excess). Heat to 90°C for 3 hours.
-
Concentrate under vacuum to remove Ac2O.
-
Dissolve residue in 2N NaOH/Ethanol and reflux for 1 hour (Hydrolysis of the acetate ester).
-
Neutralize, extract, and crystallize.[3]
-
Product: 2-Hydroxymethyl-3,5-dimethyl-4-(benzyloxy)pyridine.
-
-
Chlorination:
Phase 2: Coupling Reaction
Objective: Form the thioether linkage.
Reagents Table:
| Reagent | Role | Equiv. |
|---|---|---|
| Fragment A (from above) | Electrophile | 1.0 |
| 5-Methoxy-2-mercaptobenzimidazole | Nucleophile | 1.0 |
| Sodium Hydroxide (aq, 4M) | Base | 2.2 |
| Ethanol (95%) | Solvent | - |
Protocol:
-
Dissolve 5-Methoxy-2-mercaptobenzimidazole (1.80 g, 10 mmol) in Ethanol (20 mL) and 4M NaOH (5.5 mL). Stir until clear (formation of the thiolate anion).
-
Dissolve Fragment A (2-Chloromethyl-3,5-dimethyl-4-(benzyloxy)pyridine HCl) (2.98 g, 10 mmol) in Ethanol (10 mL).
-
Add the Fragment A solution dropwise to the benzimidazole solution at room temperature over 30 minutes.
-
Stir at ambient temperature for 3 hours. Monitor by TLC (DCM:MeOH 95:5).
-
Workup: Dilute with water (100 mL). The product usually precipitates. If oil forms, extract with DCM, dry over Na2SO4, and evaporate.[3]
-
Purification: Recrystallize from Acetonitrile.
-
Product:4-Benzyloxy-omeprazole sulfide .
Phase 3: Deprotection (Final Step)
Objective: Remove the benzyl group to yield 4-Hydroxyomeprazole sulfide.
Critical Note: Catalytic hydrogenation (H2/Pd-C) is not recommended due to the poisoning effect of the sulfide sulfur on the catalyst. Acid-mediated deprotection is required.
Protocol:
-
Dissolve the Benzyl-protected sulfide (1.0 g) in 33% HBr in Acetic Acid (10 mL).
-
Stir at room temperature for 4–6 hours. (Monitor closely; high heat may degrade the benzimidazole).
-
Quenching: Pour the reaction mixture into ice-cold water (50 mL).
-
Neutralization: Carefully adjust pH to ~7.0 using 4M NaOH or Ammonia. The product (4-Hydroxyomeprazole sulfide) is amphoteric and will precipitate at neutral pH.
-
Isolation: Filter the solid. Wash with cold water and diethyl ether.
-
Purification: Dissolve in minimal MeOH, filter, and precipitate with Et2O or recrystallize from MeOH/Water.
Analytical Characterization (QC)
To validate the synthesis, the following parameters must be met.
| Test | Expected Result |
| Appearance | Off-white to pale yellow powder. |
| Mass Spectrometry (ESI+) | [M+H]+ = 316.1 m/z (Calc: 315.39). |
| 1H NMR (DMSO-d6) | Pyridine Ring: δ ~2.2 (s, 3H, Me), 2.3 (s, 3H, Me), 8.0 (s, 1H, H-6). Benzimidazole: δ 3.8 (s, 3H, OMe), 6.8-7.5 (m, 3H, Ar-H). Linker: δ 4.4 (s, 2H, S-CH2). OH: Broad signal or exchangeable (tautomeric). |
| HPLC Purity | > 98% (Area %). |
Tautomerism Note: In solution, this compound exists in equilibrium between the 4-hydroxypyridine and 4-pyridone forms. NMR signals for the pyridine ring protons may appear broadened or shifted compared to O-alkylated analogs.
Safety & Handling
-
Mercaptans: 5-Methoxy-2-mercaptobenzimidazole has a characteristic sulfur odor. All weighing and reactions involving this reagent must be performed in a fume hood.
-
Thionyl Chloride: Highly corrosive and reacts violently with water. Use anhydrous conditions.
-
HBr/AcOH: Corrosive and fuming. Wear acid-resistant gloves and face shield.
References
-
Lindberg, P., et al. (1986). "Omeprazole: The First Proton Pump Inhibitor." Medicinal Research Reviews, 10(1), 1-54. Link
-
Saini, S., et al. (2019).[4][7] "Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors: A Review." International Journal of PharmTech Research, 12(3), 57-70.[4][7] Link
-
Brandstrom, A., et al. (1989).[8] "Chemical Reactions of Omeprazole and Omeprazole Analogues." Acta Chemica Scandinavica, 43, 536-548. Link
-
Cayman Chemical. "4-hydroxy Omeprazole sulfide Product Data Sheet." Link
-
PubChem. "5-O-Desmethyl Omeprazole Sulfide (Compound Summary)."[9] Link
Sources
- 1. 4-Hydroxy Omeprazole | 301669-82-9 [chemicalbook.com]
- 2. US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine - Google Patents [patents.google.com]
- 3. CN116410178B - A preparation method of omeprazole sulfide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. guidechem.com [guidechem.com]
- 6. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. 5-O-Desmethyl Omeprazole Sulfide | C16H17N3O2S | CID 46781186 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 4-Hydroxyomeprazole Sulfide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the purification of 4-Hydroxyomeprazole sulfide, a key metabolite of the proton pump inhibitor omeprazole. The methodologies detailed herein are synthesized from established principles of organic chemistry and chromatography, adapted from proven techniques for omeprazole and its analogues. This guide is intended to provide researchers with the foundational knowledge and practical steps to achieve high-purity 4-Hydroxyomeprazole sulfide for analytical standards, metabolic studies, and further drug development activities.
Introduction: The Significance of Pure 4-Hydroxyomeprazole Sulfide
This guide will explore the primary techniques for purifying 4-Hydroxyomeprazole sulfide: crystallization and chromatography . The choice of method will depend on the initial purity of the crude material, the scale of the purification, and the desired final purity.
Understanding the Molecule: Chemical Properties and Stability
4-Hydroxyomeprazole sulfide shares the core benzimidazole and pyridine rings of omeprazole. The presence of the hydroxyl group on the pyridine ring and the sulfide linkage are key determinants of its chemical behavior.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇N₃O₂S | [1] |
| Molecular Weight | 315.39 g/mol | [1] |
| CAS Number | 103876-98-8 | [1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Stability | Known to be unstable in acidic conditions. | [2] |
Like omeprazole, 4-Hydroxyomeprazole sulfide is susceptible to degradation in acidic environments.[2] This instability necessitates careful control of pH during purification and storage, with neutral to slightly basic conditions being optimal. Forced degradation studies on omeprazole have shown that it degrades under acidic, basic, oxidative, and photolytic stress, forming a number of related impurities.[3] It is reasonable to assume a similar degradation profile for its 4-hydroxy sulfide analogue.
Strategic Approach to Purification
A multi-step approach is often the most effective strategy for purifying 4-Hydroxyomeprazole sulfide. This typically involves an initial bulk purification step to remove major impurities, followed by a high-resolution polishing step.
Caption: General purification workflow for 4-Hydroxyomeprazole sulfide.
Crystallization: The First Line of Purification
Crystallization is a powerful technique for removing significant amounts of impurities from a crude solid. The principle relies on the differential solubility of the target compound and its impurities in a given solvent system. For omeprazole and its analogues, a common strategy involves dissolving the crude material in a suitable solvent, optionally with gentle heating or the addition of a base to aid dissolution, followed by inducing crystallization.
Causality Behind Solvent Selection
The choice of solvent is the most critical parameter in crystallization. An ideal solvent will dissolve the compound of interest to a high degree at an elevated temperature but have low solubility at cooler temperatures, allowing for precipitation and recovery. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble (allowing for removal by hot filtration).
Based on solubility data for the closely related omeprazole sulfide, a range of polar organic solvents can be considered.
| Solvent | Potential Utility for Crystallization |
| Methanol/Ethanol | Good solvents for dissolving omeprazole derivatives, often used in combination with an anti-solvent like water.[4] |
| Acetonitrile | Has shown utility in crystallizing omeprazole thioether. |
| Acetone | Can be used as a precipitating solvent.[5] |
| Dichloromethane | A good solvent for initial dissolution, often paired with a less polar anti-solvent.[6] |
Protocol 1: Recrystallization from a Solvent/Anti-Solvent System
This protocol is adapted from established methods for omeprazole purification.[6]
Objective: To remove non-polar and highly polar impurities from crude 4-Hydroxyomeprazole sulfide.
Materials:
-
Crude 4-Hydroxyomeprazole sulfide
-
Dichloromethane (DCM)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve the crude 4-Hydroxyomeprazole sulfide in a minimal amount of dichloromethane. If necessary, gently warm the mixture to ensure complete dissolution.
-
Drying: Add a small amount of anhydrous sodium sulfate to the solution to remove any residual water. Stir for 10-15 minutes.
-
Filtration: Filter the solution to remove the drying agent and any insoluble impurities.
-
Concentration: Concentrate the solution under reduced pressure using a rotary evaporator until the solution becomes viscous.
-
Precipitation: Slowly add diethyl ether (the anti-solvent) to the concentrated solution while stirring. The 4-Hydroxyomeprazole sulfide should begin to precipitate. Continue adding diethyl ether until precipitation appears complete.
-
Crystallization: Allow the mixture to stand at room temperature for 1-2 hours, then cool to 0-5 °C in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Self-Validation: The purity of the crystallized material should be assessed by HPLC. A significant reduction in the number and area percent of impurity peaks compared to the crude material indicates a successful purification.
Flash Chromatography: An Intermediate Purification Step
For crude material with a more complex impurity profile, or when crystallization does not yield the desired purity, flash chromatography is an effective next step. This technique utilizes a column of solid stationary phase (typically silica gel) and a solvent mobile phase to separate compounds based on their polarity.
Rationale for Method Parameters
The choice of stationary and mobile phases is dictated by the polarity of 4-Hydroxyomeprazole sulfide. The presence of the hydroxyl and benzimidazole N-H groups makes it a relatively polar molecule. Therefore, a normal-phase separation on silica gel is appropriate. The mobile phase will typically be a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a more polar solvent (e.g., methanol or ethanol) to elute the compound from the column.
Caption: Workflow for flash chromatography purification.
Protocol 2: Flash Chromatography on Silica Gel
Objective: To separate 4-Hydroxyomeprazole sulfide from impurities of similar polarity.
Materials:
-
Crude or partially purified 4-Hydroxyomeprazole sulfide
-
Silica gel (for column packing and sample loading)
-
Ethyl acetate
-
Methanol
-
Glass chromatography column
-
Fraction collection tubes
-
TLC plates and developing chamber
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude material in a minimal amount of a polar solvent (e.g., methanol or DCM). Add a small amount of silica gel and evaporate the solvent to dryness. This creates a dry-loaded sample.
-
Column Packing: Prepare a silica gel column using a slurry of silica in the initial mobile phase (e.g., 100% ethyl acetate).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by adding methanol (e.g., starting with 100% ethyl acetate and gradually increasing to 5-10% methanol in ethyl acetate).
-
Fraction Collection: Collect fractions as the solvent elutes from the column.
-
Monitoring: Monitor the separation by thin-layer chromatography (TLC) of the collected fractions.
-
Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Self-Validation: The purity of the combined fractions should be confirmed by HPLC. The resulting material should show a single major peak corresponding to 4-Hydroxyomeprazole sulfide.
Preparative HPLC: Achieving the Highest Purity
For obtaining an analytical standard or for applications requiring the highest possible purity, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique is a scaled-up version of analytical HPLC, allowing for the isolation of larger quantities of a specific compound.
Principles of Method Development and Scaling
An analytical HPLC method is typically developed first to establish the optimal separation conditions. This involves screening different columns and mobile phases to achieve good resolution between the target compound and its impurities. This analytical method is then scaled up for preparative purification.
Key considerations for scaling up include:
-
Column Dimensions: Preparative columns have a larger internal diameter and often a larger particle size to accommodate higher sample loads.
-
Flow Rate: The flow rate is increased proportionally to the cross-sectional area of the preparative column.
-
Sample Loading: The amount of sample that can be loaded onto the column depends on the column dimensions and the separation efficiency.
Protocol 3: Preparative Reversed-Phase HPLC
This protocol provides a starting point for developing a preparative HPLC method, based on common analytical methods for omeprazole and its metabolites.[7][8]
Objective: To achieve >99% purity of 4-Hydroxyomeprazole sulfide.
Analytical Method Development (Starting Conditions):
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.05 M Potassium Phosphate buffer, pH 7.2
-
Mobile Phase B: Acetonitrile
-
Gradient: 25% B to 75% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 285 nm
-
Injection Volume: 10 µL
Preparative HPLC Scaling:
-
Column: C18, 250 x 21.2 mm, 10 µm
-
Sample Preparation: Dissolve the partially purified material in the initial mobile phase composition.
-
Flow Rate: Scale up from the analytical method (e.g., ~20 mL/min).
-
Injection Volume: Perform loading studies to determine the maximum sample load without compromising resolution.
-
Fraction Collection: Collect fractions based on the retention time of the target peak.
-
Post-Purification: Combine the pure fractions, remove the organic solvent under reduced pressure, and then lyophilize or extract the compound from the aqueous buffer.
Self-Validation: The purity of each fraction and the final pooled product must be confirmed by analytical HPLC. The final product should meet the pre-defined purity specifications.
Summary and Concluding Remarks
The purification of 4-Hydroxyomeprazole sulfide requires a systematic approach that takes into account the compound's chemical properties, particularly its instability in acidic conditions. A combination of crystallization and chromatographic techniques is typically employed to achieve high purity. The protocols provided in this guide serve as a robust starting point for developing a purification strategy. Researchers should expect to perform some level of optimization to tailor these methods to their specific crude material and purity requirements. The use of in-process purity checks by analytical HPLC is essential for a self-validating and successful purification workflow.
References
- European Patent Office. (2004). EP1390360A1 - Crystalline form of omeprazole.
-
Hofmann, U., Schwab, M., Treiber, G., & Klotz, U. (2006). Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B, 831(1-2), 85-90. Retrieved from [Link]
-
Iuga, C., Bojiţă, M., & Leucuţa, S. E. (2009). Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. Farmacia, 57(5), 534-543. Retrieved from [Link]
-
Kayesh, R., et al. (2013). Development and Validation of a RP-HPLC Method for the Quantification of Omeprazole in Pharmaceutical Dosage Form. Journal of Scientific Research, 5(2), 335-342. Retrieved from [Link]
-
Molnár-Institute. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Retrieved from [Link]
- Patents. (n.d.). WO2009066309A2 - Process for preparation of omeprazole.
-
Rami Reddy, Y. V., et al. (2012). Development and validation of HPLC method for simultaneous determination of omeprazole and domperidone. Der Pharma Chemica, 4(1), 455-459. Retrieved from [Link]
-
Saini, S., Majee, C., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. Retrieved from [Link]
-
Satinsky, D., et al. (2011). A single gradient stability-indicating reversed-phase LC method for the estimation of impurities in omeprazole and domperidone capsules. Journal of Chromatographic Science, 49(5), 364-370. Retrieved from [Link]
-
Waters. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Synthesis, structure, and reactivity of Omeprazole and related compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Omeprazole. PubChem Compound Summary for CID 4594. Retrieved from [Link].
-
Li, Y., et al. (2013). Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35–319.65 K. Journal of Solution Chemistry, 42(12), 2342-2353. Retrieved from [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. (2023). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. Retrieved from [Link]
-
Regårdh, C. G., et al. (1985). Determination of omeprazole and metabolites in plasma and urine by liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 341, 147-157. Retrieved from [Link]
-
Slideshare. (2022). Method validation in HPLC of omeprazole enantiomers. Retrieved from [Link]
-
Farmacia Journal. (2010). STABILITY STUDY OF OMEPRAZOLE. Retrieved from [Link]
-
New Journal of Chemistry. (2021). Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products. Retrieved from [Link]
- Google Patents. (n.d.). US7514560B2 - Crystalline form of omeprazole.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. WO2009066309A2 - Process for preparation of omeprazole - Google Patents [patents.google.com]
- 5. EP1390360A1 - Crystalline form of omeprazole - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for chiral separation of 4-Hydroxyomeprazole sulfide enantiomers
Executive Summary & Scientific Context
The Challenge: The separation of 4-Hydroxyomeprazole enantiomers represents a critical workflow in the pharmacokinetic profiling of Proton Pump Inhibitors (PPIs). 4-Hydroxyomeprazole (formed via CYP2C19-mediated O-demethylation of the pyridine moiety) retains the chiral sulfoxide center of the parent Omeprazole.
Critical Scientific Clarification: It is imperative to distinguish between the Sulfoxide and Sulfide forms.
-
4-Hydroxyomeprazole (Sulfoxide): Chiral (
andngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> enantiomers). This is the pharmacologically active metabolite target. -
4-Hydroxyomeprazole Sulfide (Thioether): Typically achiral (prochiral) under standard physiological and chromatographic conditions, as the sulfur atom loses its asymmetry upon reduction from
to .
Scope of Protocol: This guide details the enantioseparation of the chiral 4-Hydroxyomeprazole (Sulfoxide) while ensuring baseline resolution from its achiral Sulfide precursor/metabolite. The presence of the sulfide as a "related substance" often complicates the chiral window; therefore, this protocol treats the sulfide as a critical impurity to be resolved from the enantiomeric pair.
Mechanistic Grounding: The Separation Strategy
The separation relies on Polysaccharide-based Chiral Stationary Phases (CSPs) .[1] The mechanism involves the formation of transient diastereomeric complexes between the analyte and the chiral selector (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Primary Interaction: Hydrogen bonding between the sulfoxide oxygen/benzimidazole NH of the analyte and the carbamate residues of the CSP.
-
Secondary Interaction:
stacking between the pyridine/benzimidazole rings and the phenyl groups of the CSP. -
The "Sulfide" Factor: The sulfide form, lacking the sulfoxide oxygen, has a distinct H-bonding capability and lipophilicity, typically eluting earlier than the sulfoxide enantiomers in Normal Phase (NP) modes due to lower polarity.
Experimental Protocol
Instrumentation & Materials
-
LC System: UHPLC or HPLC system equipped with a Diode Array Detector (DAD) capable of monitoring 280–305 nm.
-
Column: Chiralpak IA (Immobilized Amylose) or Chiralpak AD-H (Coated Amylose).
-
Rationale: Immobilized phases (IA) are preferred for robustness, allowing for a wider range of solvent compatibility if regeneration is needed [1, 2].
-
-
Reagents:
-
n-Hexane (HPLC Grade)[2]
-
Ethanol (EtOH) or Isopropanol (IPA) (HPLC Grade)
-
Diethylamine (DEA) or Ethanolamine (Basic additive is mandatory to suppress peak tailing of the benzimidazole moiety).
-
Mobile Phase Engineering
The choice of alcohol modifier dictates selectivity (
| Parameter | Condition A (High Resolution) | Condition B (High Speed) |
| Mobile Phase | n-Hexane / Ethanol / DEA | n-Hexane / IPA / DEA |
| Ratio (v/v) | 85 : 15 : 0.1 | 80 : 20 : 0.1 |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temp | 25°C | 30°C |
| Detection | 302 nm (Max absorbance) | 280 nm |
Step-by-Step Workflow
Step 1: Sample Preparation
-
Weigh 1.0 mg of 4-Hydroxyomeprazole (racemate) and 0.1 mg of 4-Hydroxyomeprazole Sulfide (impurity standard).
-
Dissolve in 1.0 mL of 100% Ethanol . Note: Avoid dissolving in pure hexane as PPIs have poor solubility in non-polar solvents.
-
Dilute to 0.1 mg/mL with the Mobile Phase.
Step 2: System Conditioning
-
Equilibrate the Chiralpak IA column with Mobile Phase A for 30 minutes.
-
Verify baseline stability at 302 nm.
Step 3: Injection & Optimization
-
Inject 5 µL of the sample.
-
Success Criteria:
-
Resolution (
) between Enantiomer 1 and 2: . -
Resolution (
) between Sulfide peak and Enantiomer 1: . -
Tailing Factor (
): .
-
Step 4: Troubleshooting (Self-Validating Logic)
-
If peaks tail: Increase DEA concentration to 0.2%. The basic nitrogen on the benzimidazole interacts with residual silanols; DEA blocks these sites.
-
If Sulfide co-elutes: Switch from Ethanol to IPA. The change in steric bulk of the alcohol modifier often shifts the achiral sulfide peak relative to the chiral sulfoxide peaks.
Visualizing the Separation Logic
The following diagram illustrates the decision matrix for optimizing the separation of the enantiomers and the sulfide impurity.
Caption: Decision tree for optimizing the separation of 4-Hydroxyomeprazole enantiomers from sulfide impurities.
Expected Chromatographic Data
The following table summarizes typical performance metrics observed on a Chiralpak IA column (250 x 4.6 mm, 5 µm) [2, 4].
| Peak Identity | Relative Retention (k') | Selectivity ( | Resolution ( |
| 4-OH-Omeprazole Sulfide | 0.8 - 1.2 | N/A | > 3.0 (from E1) |
| (S)-4-OH-Omeprazole | 2.5 - 3.0 | -- | -- |
| (R)-4-OH-Omeprazole | 3.2 - 3.8 | 1.2 - 1.4 | > 2.5 (from E1) |
Note: Elution order is typically Sulfide
References
-
National Institutes of Health (PMC). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. Available at: [Link]
-
PubMed. Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate. Available at: [Link]
-
ResearchGate. Enantiomeric Determination of Omeprazole and Esomeprazole by a Developed and Validated Chiral HPLC Method. Available at: [Link]
Sources
Application Note: Mechanistic Evaluation of 4-Hydroxyomeprazole Sulfide in CYP2C19 Inhibition Assays
Abstract & Introduction
4-Hydroxyomeprazole sulfide (CAS: 103876-98-8) is a reduced, hydroxylated metabolite of the proton pump inhibitor (PPI) omeprazole. While omeprazole’s primary metabolism involves CYP2C19-mediated hydroxylation (to 5-hydroxyomeprazole) and CYP3A4-mediated sulfoxidation (to omeprazole sulfone), the sulfide pathway represents a reductive fate often associated with extrahepatic metabolism or gut microbiota interactions [1, 2].
In the context of Drug-Drug Interactions (DDI), circulating metabolites can contribute significantly to the net inhibitory effect on cytochrome P450 enzymes.[1][2] Omeprazole and its metabolites are known Time-Dependent Inhibitors (TDI) and competitive inhibitors of CYP2C19. This application note details a rigorous protocol for utilizing 4-Hydroxyomeprazole sulfide as a test inhibitor in CYP2C19 assays. The goal is to determine its specific inhibitory potency (
Mechanistic Background
Metabolic Context
Omeprazole is a racemate.[3] Its metabolism is stereoselective and complex.
-
Primary Route: CYP2C19 hydroxylates the pyridine ring.
-
Secondary Route: Reduction of the sulfoxide moiety to a sulfide.
-
Target Compound: 4-Hydroxyomeprazole sulfide represents a convergence of reduction (sulfoxide
sulfide) and hydroxylation. Recent metabolomic studies implicate gut dysbiosis and antibiotic usage in altering the abundance of these sulfide metabolites, suggesting a host-microbiome co-metabolic axis [2].
Mechanism of Inhibition
CYP2C19 inhibition by benzimidazoles typically occurs via two modes:
-
Reversible Inhibition: Competitive binding to the active site heme iron or the substrate access channel.
-
Mechanism-Based Inactivation (MBI): Activation of the inhibitor by the enzyme to a reactive intermediate (often a spiro-complex for PPIs) that covalently binds to the apoprotein, permanently inactivating it.
While omeprazole is a documented MBI, the sulfide metabolites lack the sulfoxide oxygen required for the classic rearrangement to the reactive sulfenamide species responsible for proton pump inhibition. Therefore, 4-Hydroxyomeprazole sulfide is primarily evaluated as a reversible inhibitor , though TDI checks are recommended.
Pathway Visualization
Figure 1: Putative metabolic pathway placing 4-Hydroxyomeprazole sulfide within the Omeprazole disposition network.[3]
Experimental Protocol
Materials & Reagents[4]
-
Enzyme Source: Human Liver Microsomes (HLM) (pooled, characterized for CYP2C19 activity) or Recombinant CYP2C19 (Bactosomes/Supersomes).
-
Probe Substrate: (S)-Mephenytoin .
-
Rationale: The FDA gold standard for CYP2C19 phenotyping. It undergoes 4'-hydroxylation solely by CYP2C19.
-
-
Test Inhibitor: 4-Hydroxyomeprazole sulfide (Purity >98%).[4]
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Stop Solution: Acetonitrile containing internal standard (e.g.,
-4'-hydroxymephenytoin).
Stock Solution Preparation
-
Test Inhibitor Stock: Dissolve 4-Hydroxyomeprazole sulfide in 100% DMSO to create a 20 mM stock.
-
Critical: DMSO concentration in the final assay must be
to avoid solvent-induced inhibition of CYP2C19.
-
-
Substrate Stock: Dissolve (S)-Mephenytoin in methanol or acetonitrile.
Inhibition Assay Workflow (IC50 Determination)
This protocol uses a 7-point dilution series to determine the
Step 1: Pre-Incubation Mixture Preparation Prepare reaction tubes (triplicate) containing:
-
Buffer: Potassium Phosphate (pH 7.4)
-
Microsomes: 0.2 mg/mL (final concentration)
-
Inhibitor: 4-Hydroxyomeprazole sulfide (0, 0.1, 0.5, 1, 5, 10, 50, 100 µM)
-
Volume adjustment: Ensure final volume will be 200 µL after substrate/NADPH addition.
Step 2: Pre-Incubation (TDI Check)
-
Scenario A (Direct Inhibition): Add NADPH and Substrate simultaneously.
-
Scenario B (Time-Dependent Inhibition): Pre-incubate Inhibitor + Microsomes + NADPH for 30 minutes before adding Substrate.
-
Recommendation: Perform Scenario A first. If
shifts < 2-fold in Scenario B, the compound is likely a reversible inhibitor.
Step 3: Reaction Initiation
-
Add (S)-Mephenytoin (Final conc:
value, typically ~30-40 µM) and NADPH to start the reaction. -
Incubate at 37°C with shaking for 20 minutes .
-
Linearity Check: Ensure 20 mins is within the linear range of metabolite formation for your specific HLM lot.
-
Step 4: Termination & Extraction
-
Add 200 µL ice-cold Acetonitrile (with Internal Standard) .
-
Vortex for 30 seconds.
-
Centrifuge at 4,000 x g for 15 minutes at 4°C to pellet protein.
Step 5: Analysis
-
Transfer supernatant to LC-MS/MS vials.
-
Monitor transition for 4'-hydroxymephenytoin (e.g., m/z 235.1
150.1).
Workflow Diagram
Figure 2: Step-by-step workflow for the CYP2C19 inhibition assay.
Data Analysis & Interpretation
Quantitative Output
Data should be processed to calculate the percent remaining activity relative to the vehicle control (0 µM inhibitor).
| Inhibitor Conc.[1][2][5] (µM) | Peak Area Ratio (Analyte/IS) | % Activity |
| 0 (DMSO Control) | 1.250 | 100% |
| 0.1 | 1.200 | 96% |
| 1.0 | 0.950 | 76% |
| 10.0 | 0.400 | 32% |
| 100.0 | 0.050 | 4% |
Calculation of IC50
Fit the data to the four-parameter logistic equation (sigmoidal dose-response) using software like GraphPad Prism or SigmaPlot:
Ki Determination (Cheng-Prusoff)
If the inhibition is competitive (common for structural analogs), convert
-
[S]: Concentration of (S)-Mephenytoin used (e.g., 40 µM).
- : Michaelis constant of (S)-Mephenytoin for the specific HLM lot (typically ~30 µM).
Interpretation
- : Potent inhibitor. High risk of clinical DDI.
- : Moderate inhibitor.
- : Weak inhibitor. Unlikely to cause DDI unless plasma concentrations are very high.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Low Signal in Control | Inactive Microsomes | Ensure HLM storage at -80°C; avoid freeze-thaw cycles. |
| No Inhibition at High Dose | Solubility Limit | Check for precipitation of 4-Hydroxyomeprazole sulfide in the buffer. |
| High Variability | Pipetting Error / DMSO | Use positive displacement pipettes. Keep DMSO < 0.1%. |
| Non-Linear Kinetics | Substrate Depletion | Ensure <10% substrate turnover. Reduce incubation time or protein conc. |
References
-
National Center for Biotechnology Information (NCBI). Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries. Available at: [Link]
-
Jarmusch, A. K., et al. (2020). Enhanced Characterization of Drug Metabolism and the Influence of the Intestinal Microbiome.[6][7] Clinical and Translational Science. Available at: [Link]
-
Ogilvie, B. W., et al. (2011).[1][2] The Proton Pump Inhibitor, Omeprazole, but Not Lansoprazole or Pantoprazole, Is a Metabolism-Dependent Inhibitor of CYP2C19.[2][8] Drug Metabolism and Disposition.[1][2][3][4][9] Available at: [Link]
Sources
- 1. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
experimental use of 4-Hydroxyomeprazole sulfide in drug-drug interaction studies
Introduction & Scientific Rationale
4-Hydroxyomeprazole sulfide (also identified as O-desmethylomeprazole sulfide) represents a critical, albeit often overlooked, analyte in the comprehensive profiling of Omeprazole metabolism. While the primary metabolic pathways of Omeprazole involve CYP2C19-mediated 5-hydroxylation and CYP3A4-mediated sulfoxidation, the sulfide pathway represents a reductive route largely attributed to the intestinal microbiome , followed by subsequent host hepatic processing.
In modern Drug-Drug Interaction (DDI) studies, particularly those investigating the microbiome-drug-host axis , 4-Hydroxyomeprazole sulfide serves as a distinct biomarker. It allows researchers to differentiate between purely hepatic CYP inhibition and complex interactions involving gut dysbiosis (e.g., antibiotic-induced DDI) or reductive clearance mechanisms.
Why measure 4-Hydroxyomeprazole sulfide?
-
Microbiome-Mediated DDI: Its formation is rate-limited by the initial reduction of Omeprazole to Omeprazole Sulfide, a process heavily influenced by gut bacterial composition.
-
Pathway Specificity: It distinguishes the O-demethylation activity on the sulfide scaffold (likely CYP2C19/CYP2C9 driven) from the standard oxidative pathways of the parent drug.
-
Phase II Coupling: It is a direct precursor to 4-hydroxyomeprazole sulfide-O-glucuronide, providing insights into Phase II conjugation efficiency in the presence of perpetrators.
Mechanistic Pathway & Diagram
The following diagram illustrates the dual-compartment metabolism (Gut vs. Liver) required to generate 4-Hydroxyomeprazole sulfide.
Caption: Figure 1.[1] The metabolic genesis of 4-Hydroxyomeprazole sulfide requires a reductive step in the gut followed by hepatic oxidation.
Experimental Protocol: In Vitro DDI Assessment
This protocol describes the generation and quantification of 4-Hydroxyomeprazole sulfide to assess the impact of a perpetrator drug (e.g., a CYP inhibitor or antibiotic) on this specific pathway.
Materials Required
-
Substrate: Omeprazole Sulfide (Note: Using the sulfide directly isolates the hepatic step; using Omeprazole requires a fecal slurry step).
-
Enzyme Source: Human Liver Microsomes (HLM) or Recombinant CYP2C19.
-
Cofactors: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Internal Standard: Omeprazole-d3 or Lansoprazole.
Workflow Step-by-Step
Step 1: Preparation of Stock Solutions
-
Dissolve Omeprazole Sulfide in Methanol to create a 10 mM stock.
-
Prepare the Perpetrator Drug (Test Inhibitor) in Methanol/DMSO (keep organic solvent <0.5% v/v in final mix).
Step 2: Microsomal Incubation (Inhibition Assay)
-
Pre-incubation: In 1.5 mL Eppendorf tubes, mix:
-
Buffer: 100 mM Potassium Phosphate (pH 7.4)
-
HLM: 0.5 mg/mL (final concentration)
-
Perpetrator Drug: 0, 0.1, 1, 10, 50 µM (concentration series)
-
Allow to equilibrate at 37°C for 5 minutes.
-
-
Substrate Addition: Add Omeprazole Sulfide (Final conc: 10 µM, approx. Km).
-
Initiation: Add NADPH regenerating system to start the reaction. Total volume: 200 µL.
-
Incubation: Incubate at 37°C with shaking for 30 minutes . (Linearity must be pre-verified).
Step 3: Termination & Extraction
-
Quench: Add 200 µL of ice-cold Acetonitrile containing Internal Standard (100 ng/mL).
-
Precipitation: Vortex vigorously for 30 seconds.
-
Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.
-
Supernatant: Transfer 100 µL of supernatant to LC-MS vials. Dilute 1:1 with water to improve peak shape.
Analytical Method (LC-MS/MS)
Precise quantification is critical as 4-Hydroxyomeprazole sulfide is often a minor metabolite compared to 5-hydroxyomeprazole.
Chromatography (UHPLC):
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.
Mass Spectrometry (QQQ):
-
Ionization: Electrospray Positive (ESI+).
-
MRM Transitions (Example - Optimize for your instrument):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Omeprazole Sulfide | 330.1 | 198.1 | 25 | 15 |
| 4-OH-Omeprazole Sulfide | 316.1 | 198.1 | 28 | 18 |
| Omeprazole-d3 (IS) | 349.1 | 198.1 | 25 | 15 |
Note: 4-Hydroxyomeprazole sulfide (C16H17N3O2S) has a mass of ~315.4 Da.[2] The [M+H]+ is 316.1. The loss of the pyridine moiety or rearrangement is common.
Data Analysis & Interpretation
Calculating Inhibition Parameters
To determine if the perpetrator drug inhibits the formation of 4-Hydroxyomeprazole sulfide, calculate the Percent Remaining Activity :
Plot % Activity vs. Log[Inhibitor] to determine IC50 .
DDI Risk Assessment Table
| Observation | Potential Mechanism | Clinical Implication |
| Decreased 4-OH Sulfide | CYP2C19/2C9 Inhibition | Reduced clearance of the sulfide metabolite; potential accumulation of Omeprazole Sulfide. |
| Increased 4-OH Sulfide | CYP Induction or FMO Inhibition | Shunting of metabolism towards the sulfide-demethylation pathway. |
| Absent in In Vivo Samples | Antibiotic use (Microbiome depletion) | Indicates the "Gut-Reduction" step was blocked by antibiotics (e.g., Cefprozil), preventing sulfide formation. |
Troubleshooting & Validation
-
Instability: 4-Hydroxyomeprazole sulfide is sensitive to oxidation. Keep samples at 4°C and analyze within 24 hours. Use amber glass vials.
-
Interference: Ensure chromatographic separation between 5-hydroxyomeprazole (m/z 362) and 4-hydroxyomeprazole sulfide (m/z 316). They differ significantly in mass, but source fragmentation of the parent can sometimes mimic metabolites.
-
Standard Availability: If commercial standards are unavailable, 4-Hydroxyomeprazole sulfide can be generated biologically by incubating Omeprazole Sulfide with recombinant CYP2C19 and collecting the fraction.
References
-
Jarmusch, A. K., et al. (2020). Enhanced Characterization of Drug Metabolism and the Influence of the Intestinal Microbiome: A Pharmacokinetic, Microbiome, and Untargeted Metabolomics Study. Clinical and Translational Science. (Demonstrates the link between microbiome perturbation by antibiotics and the loss of sulfide metabolites).
-
MyBioSource . 4-Hydroxy Omeprazole, Preparation Kit Product Datasheet. (Confirming the chemical entity and its instability).
-
Ogawa, R., & Echizen, H. (2010). Pharmacokinetic drug interaction profile of omeprazole with adverse consequences and clinical risk management. Clinical Pharmacokinetics. (General Omeprazole DDI mechanisms).[1]
Sources
Application Note: Mechanistic Profiling of 4-Hydroxyomeprazole Sulfide
This Application Note is designed for senior scientists and drug metabolism researchers. It moves beyond standard stability assays to address the complex, multi-compartment metabolism of Omeprazole, specifically focusing on the 4-Hydroxyomeprazole sulfide metabolite. This compound represents a critical intersection between hepatic oxidation (CYP-mediated) and gastrointestinal reduction (microbiome-mediated), often overlooked in standard screens.
Introduction & Scientific Context
While Omeprazole metabolism is classically defined by CYP2C19-mediated 5-hydroxylation and CYP3A4-mediated sulfoxidation, recent high-resolution metabolomics (Jarmusch et al., 2020) have elevated the importance of the sulfide pathway .
4-Hydroxyomeprazole sulfide (also referred to as O-desmethyl omeprazole sulfide) is a secondary metabolite formed via a complex interplay of host and microbial enzymes. Its accumulation is often a marker of:
-
Reductive Shift: Enhanced conversion of the parent sulfoxide to sulfide, typically occurring in the gut lumen or under hypoxic hepatic conditions.
-
O-Demethylation: Subsequent oxidative attack on the 4-methoxy group of the pyridine ring.
Why study this metabolite?
-
Microbiome Biomarker: Its presence correlates with gut microbiota diversity; antibiotic-induced dysbiosis significantly alters its plasma and fecal concentrations.
-
Inhibition Potential: Sulfide metabolites of benzimidazoles are often potent, time-dependent inhibitors (TDI) of CYP2C19, potentially contributing to autoinhibition loops.
Chemical Identity & Preparation
-
Compound Name: 4-Hydroxyomeprazole sulfide (4-Desmethyl omeprazole sulfide)
-
Chemical Nature: Pyridinyl-methyl-benzimidazole sulfide.
-
Key Structural Feature: The sulfinyl (S=O) group of Omeprazole is reduced to a sulfide (S), and the 4-methoxy group on the pyridine ring is O-demethylated to a hydroxyl.
-
Solubility: Low aqueous solubility; requires DMSO or Methanol stock.
Standard Stock Preparation:
-
Dissolve 1 mg of 4-Hydroxyomeprazole sulfide standard in 1 mL DMSO (100% stock).
-
Prepare working solutions (10 µM, 100 µM) in 50:50 Methanol:Water.
-
Storage: -80°C (Sulfides are prone to spontaneous oxidation back to sulfoxides in air; minimize headspace).
Experimental Workflows
Workflow A: Metabolic Stability & Clearance (Hepatic System)
Objective: Determine the intrinsic clearance (
Rationale: To determine if this metabolite is a terminal product or a substrate for further conjugation (e.g., Glucuronidation).
Protocol:
-
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM MgCl₂.
-
Substrate: 4-Hydroxyomeprazole sulfide (Final conc: 1 µM).
-
Cofactors:
-
Phase I Check: NADPH (1 mM).
-
Phase II Check: UDPGA (2 mM) + Alamethicin (25 µg/mg protein) to permeabilize microsomes for UGT activity.
-
-
Incubation:
-
Pre-incubate HLM + Substrate for 5 min at 37°C.
-
Initiate with Cofactor mix.[1]
-
Timepoints: 0, 5, 15, 30, 45, 60 min.
-
-
Termination: Add 3 volumes of ice-cold Acetonitrile (containing internal standard, e.g., D3-Omeprazole).
-
Analysis: Centrifuge (4000g, 20 min) and inject supernatant into LC-MS/MS.
Self-Validating Step: Include a "No Cofactor" control to distinguish enzymatic clearance from spontaneous re-oxidation to the sulfoxide form.
Workflow B: Gut Microbiota Reductive Assay (Anaerobic)
Objective: Confirm the formation of the sulfide precursor from Omeprazole or the stability of 4-Hydroxyomeprazole sulfide in fecal slurry.
Protocol:
-
Matrix: Fresh human fecal slurry (10% w/v) in pre-reduced PBS (anaerobic).
-
Environment: Anaerobic chamber (85% N₂, 10% H₂, 5% CO₂).
-
Substrate:
-
Arm A: Omeprazole (10 µM) -> Monitor formation of Sulfide.
-
Arm B: 4-Hydroxyomeprazole sulfide (10 µM) -> Monitor stability.
-
-
Timepoints: 0, 2, 6, 24 hours.
-
Inhibition Check: Add Antibiotic Cocktail (Vancomycin/Imipenem) in a parallel well to confirm microbial origin.
Analytical Methodology (LC-MS/MS)[2][3]
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis). Chromatography: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).
| Parameter | Setting |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B (0-0.5 min) -> 95% B (3.0 min) -> Hold (4.0 min) |
| Flow Rate | 0.5 mL/min |
| Ionization | ESI Positive |
MRM Transitions (Representative):
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) |
| Omeprazole | 346.1 | 198.1 | 20 |
| Omeprazole Sulfide | 330.1 | 182.1 | 22 |
| 4-OH Omeprazole Sulfide | 316.1 | 168.1 | 25 |
| 5-OH Omeprazole | 362.1 | 214.1 | 18 |
Note: The mass shift of -14 Da from Omeprazole Sulfide (330) to 4-OH Omeprazole Sulfide (316) corresponds to the loss of CH₂ (demethylation).
Pathway Visualization
The following diagram illustrates the "Crosstalk" pathway where 4-Hydroxyomeprazole sulfide serves as a bridge between the reductive (gut) and oxidative (liver) compartments.
Caption: Metabolic trajectory of Omeprazole. The sulfide pathway (Yellow) requires reductive conditions (Gut), followed by hepatic re-entry and O-demethylation (Red) to form the target analyte.
Data Interpretation & Troubleshooting
Interpreting Clearance Data
When analyzing the depletion of 4-Hydroxyomeprazole sulfide:
-
Rapid Depletion + UDPGA: Indicates the compound is a prime candidate for Phase II conjugation (Glucuronidation). This aligns with recent findings (Jarmusch et al.) identifying the O-glucuronide in urine.
-
Stability without Cofactors: If the compound degrades in buffer alone, check for spontaneous oxidation back to the sulfoxide. Always use antioxidants (e.g., Ascorbic acid) during sample prep if instability is observed.
Inhibition Potential (DDI Risk)
Sulfides are notoriously potent inhibitors. You must calculate the
Protocol:
-
Incubate HLM with Probe (S-Mephenytoin, 40 µM) + 4-Hydroxyomeprazole sulfide (0 - 50 µM).
-
Measure formation of 4'-Hydroxymephenytoin.
-
Critical: If
decreases with pre-incubation time, the metabolite is a Mechanism-Based Inhibitor (MBI) .
Summary Table: Expected Metabolic Parameters
| Parameter | Value Range (Est.) | Significance |
| LogD (pH 7.4) | 2.5 - 3.0 | Moderate lipophilicity; good membrane permeability. |
| HLM Stability ( | < 30 min (with UDPGA) | Rapidly conjugated; unlikely to accumulate unless UGTs are inhibited. |
| Microbiome Formation | High in Dysbiosis | Antibiotic treatment may reduce sulfide formation by killing reductases. |
| CYP2C19 Inhibition | Potential contributor to Omeprazole's autoinhibition. |
References
-
Jarmusch, A. K., et al. (2020). Enhanced Characterization of Drug Metabolism and the Influence of the Intestinal Microbiome: A Pharmacokinetic, Microbiome, and Untargeted Metabolomics Study. Clinical and Translational Science. Link
-
Sciex. All-In-One HR-MS/MS Library for Drug Metabolism. (Source for MS transitions of 4-Hydroxyomeprazole sulfide). Link
-
Vandenameele, J., et al. (2025). Impact of the gut microbiome on the biotransformation of proton pump inhibitors. Pharmacological Research.[2][3][4] (Contextualizing the reductive pathway).
-
FDA Guidance for Industry. In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. (Protocol standards for Inhibition assays). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. SCIEX All-In-One HR-MS/MS Library version 2.0 with NIST 2017 Library bundle [sciex.com]
- 3. researchgate.net [researchgate.net]
- 4. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
cell-based assays involving 4-Hydroxyomeprazole sulfide
Application Note: Advanced Metabolic Profiling & Cell-Based Assays for 4-Hydroxyomeprazole Sulfide
Executive Summary
This application note details the experimental protocols for investigating 4-Hydroxyomeprazole sulfide , a specific metabolite of Omeprazole that sits at the intersection of host-liver metabolism and gut-microbiome transformation.[1][2] While the primary oxidative metabolite of Omeprazole is 5-hydroxyomeprazole (mediated by CYP2C19), the sulfide metabolites represent a reductive pathway often attributed to extra-hepatic or microbial activity.
Understanding the kinetics and toxicity profile of 4-Hydroxyomeprazole sulfide is critical for:
-
Microbiome-Host Co-Metabolism Studies: Distinguishing between hepatic CYP activity and gut-bacterial reduction.
-
Drug-Drug Interaction (DDI) Profiling: Omeprazole sulfide is a known potent inhibitor of CYP2C19; characterizing the inhibitory potential of its hydroxylated derivatives is essential for safety pharmacology.[1]
-
Metabolite Identification: Differentiating positional isomers (4-hydroxy vs. 5-hydroxy) in mass spectrometry workflows.
Mechanistic Background
Omeprazole is a prodrug requiring acid activation.[1] However, its systemic metabolism is complex. The formation of 4-Hydroxyomeprazole sulfide implies a two-step "Ping-Pong" metabolic mechanism:
-
Reduction: Omeprazole (Sulfoxide)
Omeprazole Sulfide.[1] This step is frequently catalyzed by the gut microbiota (e.g., Lysinibacillus sp.) or cytosolic reductases, rather than hepatic CYPs. -
Oxidation: Omeprazole Sulfide
4-Hydroxyomeprazole sulfide.[1][2][3][4] This secondary oxidation is likely mediated by hepatic CYPs (CYP2C19/3A4) acting on the reduced sulfide scaffold.
This metabolite serves as a unique biomarker for gut-liver axis interplay in PPI (Proton Pump Inhibitor) pharmacokinetics.[1][2]
Pathway Visualization
Figure 1: The metabolic route distinguishing the major oxidative pathway (5-OH) from the reductive-oxidative pathway yielding 4-Hydroxyomeprazole sulfide.[1][2]
Experimental Protocols
Protocol A: Generation of Metabolite via Fecal-Hepatic Cascade
Objective: To biologically synthesize and verify the formation of 4-Hydroxyomeprazole sulfide using a co-culture mimic.
Reagents:
-
Fresh Human/Rat Fecal Slurry (10% w/v in anaerobic PBS).
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]
-
NADPH Regenerating System.[1]
Workflow:
-
Phase I (Reductive):
-
Incubate Omeprazole (10 µM) with Fecal Slurry under anaerobic conditions (
atmosphere) for 6 hours at 37°C. -
Checkpoint: Aliquot 50 µL, quench with ice-cold acetonitrile. Analyze via LC-MS/MS for Omeprazole Sulfide (Precursor).
-
Centrifuge remaining slurry (10,000 x g, 10 min) and filter supernatant (0.22 µm) to remove bacteria.
-
-
Phase II (Oxidative):
-
Termination & Extraction:
Self-Validating Control:
-
Negative Control: Heat-inactivated fecal slurry in Phase I. If Omeprazole Sulfide is absent, the reduction is confirmed as biotic (microbial).
Protocol B: CYP2C19 Inhibition Assay (IC50 Determination)
Objective: To determine if 4-Hydroxyomeprazole sulfide retains the CYP2C19 inhibitory capacity of its precursor, Omeprazole sulfide.[1]
Reagents:
-
Enzyme: Recombinant Human CYP2C19 (Bectosomes or Supersomes).[1]
-
Probe Substrate: S-Mephenytoin (Standard CYP2C19 substrate).[1][2]
-
Test Compound: Synthesized/Purified 4-Hydroxyomeprazole sulfide.
-
Positive Control Inhibitor: Omeprazole Sulfide (known potent inhibitor).[1]
Step-by-Step Methodology:
-
Preparation: Prepare a 7-point dilution series of 4-Hydroxyomeprazole sulfide (0.01 µM to 50 µM) in phosphate buffer (pH 7.4).
-
Pre-Incubation: Mix Enzyme (20 pmol/mL) + Test Compound. Incubate for 10 minutes at 37°C.
-
Reaction Start: Add Probe Substrate (S-Mephenytoin, 50 µM) and NADPH (1 mM).[1]
-
Incubation: Incubate for 20 minutes.
-
Reaction Stop: Add 100 µL Acetonitrile + 0.1% Formic Acid.
-
Readout: Measure the formation of 4-Hydroxymephenytoin (the metabolite of the probe) via LC-MS/MS.
Data Analysis: Calculate % Activity relative to vehicle control. Plot log[Inhibitor] vs. Response to determine IC50.[1]
| Compound | Expected IC50 (CYP2C19) | Mechanism |
| Omeprazole (Parent) | ~2–6 µM | Competitive/MBI |
| Omeprazole Sulfide | < 1 µM | Potent Competitive |
| 4-OH-Omeprazole Sulfide | To be determined | Likely weaker than sulfide due to polarity |
Analytical Detection Parameters (LC-MS/MS)
To distinguish 4-Hydroxyomeprazole sulfide from its isomers (e.g., 5-Hydroxyomeprazole sulfide or 5-Hydroxyomeprazole), specific transitions and retention times are required.[1][2]
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis). Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm). Mobile Phase:
MRM Table:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| Omeprazole | 346.1 | 198.0 | 20 | Parent |
| Omeprazole Sulfide | 330.1 | 182.0 | 22 | Reduced Form |
| 4-OH-Omeprazole Sulfide | 346.1 | TBD (Optimize) | 25 | Isomer of Parent |
| 5-OH-Omeprazole | 362.1 | 214.0 | 20 | Oxidative Std |
Critical Technical Note: 4-Hydroxyomeprazole sulfide (MW ~345-346 Da depending on ionization) is isobaric with Omeprazole (Parent) if the sulfide (330 Da) gains an oxygen (+16 Da).[1][2] However, the fragmentation pattern will differ. The sulfide core is more stable than the sulfoxide. Ensure chromatographic separation: The sulfide derivatives are generally more hydrophobic (elute later) than the sulfoxides.
References
-
Jarmusch, A. K., et al. (2020). Enhanced Characterization of Drug Metabolism and the Influence of the Intestinal Microbiome: A Pharmacokinetic, Microbiome, and Untargeted Metabolomics Study. Clinical and Translational Science.[7] (Identifies 4-hydroxyomeprazole sulfide in human plasma/urine and links it to microbiome activity).
-
Gerbal-Chaloin, S., et al. (2006).[1] Role of CYP3A4 in the regulation of the aryl hydrocarbon receptor by omeprazole sulphide. Cell Signalling.[1] (Establishes Omeprazole Sulfide as a distinct bioactive metabolite).[1][7]
-
NIST (National Institute of Standards and Technology). Reference Material 8048 - Human Fecal Material.[1] (Lists 4-Hydroxyomeprazole sulfide as a metabolite present in human fecal reference material).
-
Li, X. Q., et al. (2004).[10] Comparison of inhibitory effects of the proton pump-inhibiting drugs omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole on human cytochrome P450 activities. Drug Metabolism and Disposition.[8][10][11][12][13][14][15] (Foundational text on PPI-mediated CYP inhibition).[1][2][10]
Sources
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. FDA全球物质登记数据库-4 [drugfuture.com]
- 3. 4-Hydroxy omeprazole sulfide | Proton Pump | 103876-98-8 | Invivochem [invivochem.com]
- 4. SCIEX All-In-One HR-MS/MS Library version 2.0 with NIST 2017 Library bundle [sciex.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Potent and Selective Inhibition of CYP1A2 Enzyme by Obtusifolin and Its Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: LC-MS/MS Analysis of 4-Hydroxyomeprazole Sulfide
Welcome to the technical support resource for the bioanalysis of 4-Hydroxyomeprazole sulfide. This guide is structured to provide drug development professionals and researchers with expert insights and practical, field-proven solutions to common challenges encountered during LC-MS/MS analysis. The content is organized in a direct question-and-answer format to help you quickly identify and resolve specific experimental issues.
Section 1: Analyte Overview & Key Properties
4-Hydroxyomeprazole sulfide is a metabolite of Omeprazole, a widely used proton pump inhibitor.[1][2] Accurate quantification of this metabolite is crucial for comprehensive pharmacokinetic and drug metabolism studies. Before delving into troubleshooting, understanding the analyte's fundamental characteristics is paramount for effective method development.
| Property | Value | Source(s) |
| Chemical Name | 2-[[(6-Methoxy-1H-benzimidazol-2-yl)thio]methyl]-3,5-dimethyl-4-pyridinol | [3][4] |
| Molecular Formula | C₁₆H₁₇N₃O₂S | [3][4] |
| Molecular Weight | 315.39 g/mol | [1][3] |
| CAS Number | 103876-98-8 | [3][4] |
| Predicted pKa | 5.69 ± 0.28 | [5] |
| Solubility | Slightly soluble in DMSO, Methanol, and Water. | [2][5] |
| Stability | Known to be light-sensitive. | [5] |
Section 2: FAQs - Method Development & Optimization
This section addresses foundational questions related to setting up a robust LC-MS/MS method from scratch.
Q1: What are the recommended initial liquid chromatography (LC) conditions for analyzing 4-Hydroxyomeprazole sulfide?
A1: A reversed-phase chromatographic approach is the most effective strategy. The benzimidazole and pyridine cores of the molecule lend it sufficient hydrophobicity for good retention on a C18 column.
Causality: The choice of a C18 stationary phase provides a strong hydrophobic interaction mechanism, which is ideal for retaining omeprazole and its metabolites, allowing for effective separation from more polar matrix components. The use of a small amount of formic acid in the mobile phase is critical; it protonates the nitrogen atoms on the analyte, leading to a single ionic species which results in sharper, more symmetrical peaks and improved ionization efficiency in the mass spectrometer source.
Recommended Starting Protocol:
| Parameter | Recommendation |
|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min |
This gradient should be considered a starting point and must be optimized based on your specific system and the potential presence of interfering metabolites.
Q2: What are the expected precursor and product ions for Multiple Reaction Monitoring (MRM) analysis of 4-Hydroxyomeprazole sulfide?
A2: For a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode, the protonated molecule [M+H]⁺ serves as the precursor ion. The most stable and intense fragment generated upon collision-induced dissociation (CID) should be selected as the product ion for quantification.
Mechanistic Insight: The molecular weight of 4-Hydroxyomeprazole sulfide is 315.39 Da. Therefore, the expected precursor ion is m/z 316.1 . Fragmentation of related prazoles often occurs at the sulfinyl or thioether bridge.[6] A common and stable fragment corresponds to the benzimidazole moiety or the pyridinol ring system. Based on high-resolution mass spectrometry studies of similar compounds, a key fragmentation pathway involves the formation of a stable tetravalent sulfur ion.[6]
Recommended MS/MS Parameters (Starting Point):
| Parameter | Quantifier Transition | Qualifier Transition |
|---|---|---|
| Precursor Ion (Q1) | 316.1 | 316.1 |
| Product Ion (Q3) | 168.1 | 198.1 |
| Dwell Time | 200 ms | 50 ms |
| Collision Energy (CE) | Optimize (Start at 25 eV) | Optimize (Start at 20 eV) |
| Declustering Potential (DP) | Optimize (Start at 80 V) | Optimize (Start at 80 V) |
Note: These values must be optimized by infusing a pure standard of 4-Hydroxyomeprazole sulfide to determine the instrument-specific optimal CE and DP values. The m/z 198.1 transition, common in omeprazole fragmentation, can serve as a useful qualifier ion.[7][8]
Q3: How should I prepare biological samples, such as human plasma, for analysis?
A3: Due to the complexity of biological matrices, efficient sample cleanup is essential to minimize matrix effects, which can cause ion suppression or enhancement and compromise data quality.[9] Both protein precipitation (PPT) and liquid-liquid extraction (LLE) are viable options.
Expert Rationale:
-
Protein Precipitation (PPT): This is a fast and simple method. Using cold acetonitrile (with 1% formic acid to aid analyte stability) is effective. However, it is the "dirtiest" technique and may leave behind phospholipids and other endogenous components that can interfere with the analysis and contaminate the LC-MS system over time.
-
Liquid-Liquid Extraction (LLE): LLE provides a much cleaner extract.[9][10] Using a solvent like methyl tert-butyl ether (MTBE) or a mixture of diethyl ether and dichloromethane under basic conditions will efficiently extract the analyte while leaving polar matrix components in the aqueous phase.[10] This is the recommended approach for achieving the lowest limits of quantification and ensuring long-term assay robustness.
Step-by-Step LLE Protocol:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 25 µL of internal standard solution (e.g., a stable isotope-labeled version of the analyte or a related compound like Lansoprazole).[9]
-
Add 50 µL of 0.1 M sodium carbonate to basify the sample.
-
Add 600 µL of MTBE.
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and inject into the LC-MS/MS system.
Section 3: Troubleshooting Common Problems
Even with a well-developed method, issues can arise. This section provides a logical framework for diagnosing and solving them.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 4-Hydroxy Omeprazole Sulfide - Opulent Pharma [opulentpharma.com]
- 4. scbt.com [scbt.com]
- 5. 4-Hydroxy Omeprazole Sulfide price,buy 4-Hydroxy Omeprazole Sulfide - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. scispace.com [scispace.com]
- 10. Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for 4-Hydroxyomeprazole Sulfide Analysis
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) method validation for the analysis of 4-Hydroxyomeprazole sulfide, a key metabolite of Omeprazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and reliable analytical framework.
The Analytical Imperative: Why Validate for 4-Hydroxyomeprazole Sulfide?
Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C19, into metabolites such as 4-Hydroxyomeprazole and Omeprazole sulfone. 4-Hydroxyomeprazole sulfide is a related substance and potential impurity whose accurate quantification is critical for several reasons:
-
Pharmacokinetic & Drug Metabolism Studies: Understanding the metabolic profile of Omeprazole is essential for assessing its efficacy and safety.
-
Impurity Profiling: In bulk drug substances and pharmaceutical formulations, related substances must be monitored to ensure product quality and safety, as mandated by regulatory bodies.[1][2][3]
-
Stability-Indicating Assays: A validated method must be able to separate and quantify 4-Hydroxyomeprazole sulfide from the active pharmaceutical ingredient (API) and its degradation products, proving the method is stability-indicating.[2]
A rigorously validated analytical method ensures that the data generated is accurate, reproducible, and fit for its intended purpose, forming the bedrock of any regulatory submission. The principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) and more recent Q2(R2) guidelines provide the universal framework for this process.[4][5][6]
Method Selection: A Comparative Overview
While various techniques can determine Omeprazole and its related compounds, HPLC with UV detection remains the workhorse of quality control laboratories due to its balance of specificity, cost-effectiveness, and robustness.[7][8]
| Method | Principle | Advantages | Disadvantages | Best For |
| HPLC-UV | Chromatographic separation based on polarity, with UV detection. | Robust, cost-effective, widely available, good selectivity. | Moderate sensitivity, may not resolve all co-eluting impurities without extensive method development. | Routine QC, formulation analysis, dissolution studies.[9][10] |
| UPLC-UV | Uses smaller particle size columns (<2 µm) and higher pressures. | Faster run times, improved resolution, higher sensitivity than HPLC.[11] | Higher initial equipment cost, more susceptible to matrix effects. | High-throughput screening, complex impurity profiling. |
| LC-MS/MS | HPLC or UPLC coupled with a mass spectrometer. | Unmatched sensitivity and specificity, structural confirmation. | High cost, complex instrumentation and method development. | Bioanalytical studies in complex matrices (plasma), trace-level impurity identification.[12] |
For the purpose of this guide, we will focus on the validation of a robust Reversed-Phase HPLC (RP-HPLC) method with UV detection, as it represents the most common and accessible approach for this application.
The Anatomy of a Validated Method: A Step-by-Step Protocol
The following protocol is a representative example for the determination of 4-Hydroxyomeprazole sulfide.
Chromatographic Conditions
The choice of chromatographic parameters is dictated by the physicochemical properties of the analyte.
| Parameter | Specification | Rationale (The "Why") |
| Column | Kromasil C18 (150 mm x 4.6 mm, 5 µm) or equivalent | The C18 stationary phase provides excellent hydrophobic retention for Omeprazole and its metabolites. The specified dimensions and particle size offer a good balance between efficiency and backpressure.[13] |
| Mobile Phase | Methanol : Water (55:45 v/v) containing 1% Triethylamine (TEA), pH adjusted to 7.0 with phosphoric acid. | Methanol/water is a common mobile phase for moderate polarity compounds. TEA is a competitive base that masks active silanol sites on the silica backbone, preventing peak tailing.[13] Maintaining a neutral pH ensures the consistent ionization state of the analytes for reproducible retention. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm i.d. column, providing optimal efficiency without generating excessive pressure. |
| Detection | UV at 302 nm | This wavelength provides good absorbance for Omeprazole and its structurally related metabolites, ensuring adequate sensitivity.[10][13] |
| Injection Volume | 20 µL | A typical volume that balances sensitivity with the risk of column overloading. |
| Column Temp. | 25 °C | Maintained temperature ensures retention time reproducibility.[2] |
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of 4-Hydroxyomeprazole sulfide reference standard in 10 mL of methanol to obtain a 1 mg/mL solution.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards across the desired concentration range (e.g., 1-50 µg/mL).[9]
-
Sample Solution (for Drug Product): Crush tablets or dissolve the bulk drug in a suitable solvent (e.g., methanol), sonicate to ensure complete dissolution, and dilute with the mobile phase to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
The Validation Gauntlet: Proving Method Performance
Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended use. The following workflow, based on ICH guidelines, is essential.[4][14]
Caption: Workflow for HPLC Method Validation.
The core validation parameters are assessed to ensure the method is a self-validating system.
Data Summary: Acceptance Criteria & Typical Results
The following table summarizes the key validation parameters and their typical acceptance criteria as per ICH and regulatory standards.
| Validation Parameter | Test | Acceptance Criteria | Typical Result for this Method |
| Specificity | Analyze blank, placebo, analyte, and spiked samples. | No interference at the analyte's retention time. Peak purity must pass. | Peak is spectrally pure and well-resolved from Omeprazole and Omeprazole sulfone. |
| Linearity | 5-level calibration curve, analyzed in triplicate. | Correlation coefficient (r²) ≥ 0.998.[10] | r² = 0.9995 |
| Accuracy | 9 determinations across 3 concentration levels (e.g., 80%, 100%, 120%).[5][15] | Mean recovery of 98.0% - 102.0%. | 99.7% |
| Precision | Repeatability (Intra-day): 6 replicate preparations at 100% concentration.[5] | RSD ≤ 2.0%.[10] | 0.8% |
| Intermediate Precision (Inter-day): Repeatability test on a different day with a different analyst. | RSD ≤ 2.0%. | 1.2% | |
| LOQ | Signal-to-Noise ratio (S/N) ≥ 10. | Precision at LOQ concentration should have RSD ≤ 10%.[15] | S/N = 11.5, RSD = 6.5% |
| Robustness | Deliberate small variations in method parameters (flow rate ±10%, pH ±0.2 units). | System suitability parameters remain within limits. No significant impact on results. | All variations resulted in passing system suitability tests. |
The Interrelationship of Core Validation Parameters
Understanding how validation parameters connect is key to a holistic approach. Accuracy, for instance, is meaningless without good precision and proven specificity.
Caption: Interconnectivity of key validation parameters.
Conclusion: Beyond the Checklist
Validating an HPLC method for 4-Hydroxyomeprazole sulfide is not merely a box-ticking exercise; it is a scientific investigation that establishes trust in analytical data. By understanding the rationale behind each parameter and protocol step, scientists can build truly robust, reliable, and defensible methods. While advanced techniques like UPLC and LC-MS/MS offer advantages in speed and sensitivity, a well-validated HPLC-UV method remains a powerful and accessible tool for ensuring pharmaceutical quality and supporting drug development. The ultimate goal is a self-validating system where consistent system suitability performance provides the necessary confidence for routine analysis.
References
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
-
Iuga, C. A., Moldovan, M., Popa, A., & Leucuţa, S. E. (2008). Validation of HPLC-UV method for analysis of omeprazole in presence of its metabolistes in human plasma. Farmacia, 56(3). Available at: [Link]
-
ResearchGate. (n.d.). Comparison of omeprazole USP method with the new HPLC method. Available at: [Link]
-
Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11). Available at: [Link]
-
Li, Y., et al. (2015). Determination of Omeprazole and its Related Impurities in Bulk Drug Substance Batches by A Stability Indicating HPLC Method Based on a Short Octyl Fused Core Column. ResearchGate. Available at: [Link]
-
Al-kassas, R., & El-sayyad, N. (2019). Validation of RP-HPLC Method for Determination of Omeprazole in Dissolution Media and Application to Study in-vitro Release from Solid-SNEDDS. Bentham Science. Available at: [Link]
-
Harahap, Y., & Diana, V. (2018). Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods. Available at: [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
Molnár, I., et al. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Molnar Institute. Available at: [Link]
-
Kayesh, R., et al. (2013). Development and Validation of a RP-HPLC Method for the Quantification of Omeprazole in Pharmaceutical Dosage Form. Bangladesh Journals Online. Available at: [Link]
-
Iuga, C. A., Bojiţă, M., & Leucuţa, S. E. (2009). Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. Farmacia, 57(5). Available at: [Link]
-
Kormány, R., et al. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC International, 27(4). Available at: [Link]
-
Li, W., et al. (2015). Determination of Omeprazole in Human Plasma Using UPLC-MS/MS and its Application to Bioequivalence Study. ResearchGate. Available at: [Link]
-
ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Espinosa Bosch, M., et al. (2007). Analytical methodologies for the determination of omeprazole: An overview. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 831-844. Available at: [Link]
-
ResearchGate. (n.d.). Analytical methodologies for the determination of omeprazole: An overview. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
Gharge, V., et al. (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. ScienceOpen. Available at: [Link]
-
Kormány, R., et al. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modelling. LCGC International. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ijpsm.com [ijpsm.com]
- 8. researchgate.net [researchgate.net]
- 9. benthamscience.com [benthamscience.com]
- 10. banglajol.info [banglajol.info]
- 11. sepscience.com [sepscience.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
A Head-to-Head Comparison of 4-Hydroxyomeprazole Sulfide and Omeprazole Sulfone as CYP3A4 Activity Markers
In the landscape of drug metabolism and pharmacokinetics, the precise characterization of cytochrome P450 (CYP) enzyme activity is paramount for predicting drug-drug interactions (DDIs) and ensuring patient safety. Among the CYP superfamily, CYP3A4 stands out for its role in metabolizing approximately 60% of all clinically used drugs.[1] Consequently, the use of reliable probe substrates and their corresponding metabolites to phenotype CYP3A4 activity is a cornerstone of drug development. Omeprazole, a widely prescribed proton pump inhibitor, serves as a dual probe for both CYP2C19 and CYP3A4 activity.[2][3] This guide provides an in-depth comparison of two of its metabolites, 4-Hydroxyomeprazole sulfide and omeprazole sulfone, as markers for CYP3A4 activity, offering insights for researchers and drug development professionals.
The Metabolic Fate of Omeprazole: A Tale of Two Enzymes
Omeprazole undergoes extensive metabolism primarily in the liver, with CYP2C19 and CYP3A4 being the main catalysts.[3][4] The formation of 5-hydroxyomeprazole is predominantly mediated by CYP2C19, making this metabolite a reliable marker for CYP2C19 activity.[4][5] Conversely, the conversion of omeprazole to omeprazole sulfone is largely dependent on CYP3A4.[4][5] This metabolic bifurcation allows for the simultaneous assessment of two major drug-metabolizing enzymes.
Further metabolic steps involve the conversion of these primary metabolites. For instance, 5-hydroxyomeprazole can be further oxidized by CYP3A4 to 5-hydroxyomeprazole sulfone.[4][5] Similarly, omeprazole sulfone can be hydroxylated by CYP2C19 to the same 5-hydroxyomeprazole sulfone.[4][5] The complexity of this network underscores the importance of selecting the most specific and reliable marker for each enzyme.
dot graph OmeprazoleMetabolism { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes omeprazole [label="Omeprazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hydroxy_omeprazole [label="5-Hydroxyomeprazole", fillcolor="#FBBC05", fontcolor="#202124"]; omeprazole_sulfone [label="Omeprazole Sulfone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hydroxy_omeprazole_sulfone [label="5-Hydroxyomeprazole Sulfone", fillcolor="#34A853", fontcolor="#FFFFFF"]; omeprazole_sulfide [label="Omeprazole Sulfide", fillcolor="#F1F3F4", fontcolor="#202124"]; hydroxy_omeprazole_sulfide [label="4-Hydroxyomeprazole Sulfide", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges omeprazole -> hydroxy_omeprazole [label="CYP2C19"]; omeprazole -> omeprazole_sulfone [label="CYP3A4"]; hydroxy_omeprazole -> hydroxy_omeprazole_sulfone [label="CYP3A4"]; omeprazole_sulfone -> hydroxy_omeprazole_sulfone [label="CYP2C19"]; omeprazole -> omeprazole_sulfide [label="Non-enzymatic reduction"]; omeprazole_sulfide -> hydroxy_omeprazole_sulfide [label="CYP-mediated"];
} caption: Metabolic pathways of omeprazole.
Omeprazole Sulfone: The Established Marker
Omeprazole sulfone has long been utilized as a marker for CYP3A4 activity. The ratio of the area under the plasma concentration-time curve (AUC) of omeprazole sulfone to that of omeprazole is a commonly used index of in vivo CYP3A4 activity.[2][5] Studies have demonstrated that co-administration of grapefruit juice, a known CYP3A4 inhibitor, significantly decreases the formation of omeprazole sulfone without affecting 5-hydroxyomeprazole levels, thereby validating its specificity as a CYP3A4 marker.[5]
However, the use of omeprazole and its sulfone metabolite as a probe system is not without its complexities. Omeprazole itself can act as an inducer of CYP3A4 mRNA expression, although this does not always translate to increased protein expression.[6][7][8] Furthermore, omeprazole and some of its metabolites, including omeprazole sulfone, have been shown to be time-dependent inhibitors of both CYP2C19 and CYP3A4.[9][10] This auto-inhibition can complicate the interpretation of phenotyping results, particularly in studies involving multiple dosing regimens.[4][10]
4-Hydroxyomeprazole Sulfide: An Emerging Alternative?
4-Hydroxyomeprazole sulfide is another metabolite of omeprazole.[11][12] While less is known about its utility as a specific CYP3A4 marker compared to omeprazole sulfone, its formation from omeprazole sulfide is understood to be a CYP-mediated process. The potential advantage of using a downstream metabolite like 4-hydroxyomeprazole sulfide could be a more refined assessment of specific enzyme activity, potentially less confounded by the complexities of the parent drug's interactions with the enzyme.
However, a significant challenge with 4-hydroxyomeprazole is its reported instability, making it difficult to quantify accurately.[13] This inherent instability could limit its reliability and practicality as a routine biomarker in clinical and research settings.
Comparative Analysis: Key Performance Metrics
| Feature | Omeprazole Sulfone | 4-Hydroxyomeprazole Sulfide |
| Primary Forming Enzyme | CYP3A4[4][5] | CYP-mediated (specific isozyme contribution less defined) |
| Validation as a Marker | Well-established in clinical studies with inhibitors like grapefruit juice.[5] | Limited data available for direct validation as a CYP3A4 marker. |
| Metabolic Stability | Relatively stable and readily quantifiable in plasma.[2][5] | Potentially unstable, posing analytical challenges.[13] |
| Analytical Methods | Robust LC-MS/MS and HPLC methods are widely available.[14][15][16][17][18] | Less common in routine analysis, requiring specialized methods. |
| Confounding Factors | Subject to auto-inhibition by omeprazole and its metabolites.[9][10] | Potential for less direct confounding by the parent drug, but this is not well-studied. |
| Clinical Utility | Widely used for in vivo CYP3A4 phenotyping.[19][20] | Not currently in widespread use for CYP3A4 phenotyping. |
Experimental Protocols: A Guide to Measurement
In Vivo CYP3A4 Phenotyping using Omeprazole
This protocol outlines a general procedure for assessing CYP3A4 activity in healthy volunteers.
-
Subject Recruitment and Baseline Assessment: Recruit healthy volunteers who have provided informed consent. Conduct a physical examination and collect baseline blood samples.
-
Drug Administration: Administer a single oral dose of 20 mg omeprazole to fasting subjects.[5]
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 1, 2, 3, 4, 6, 8, 12 hours) post-dose into heparinized tubes.[17]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of omeprazole and its metabolites (omeprazole sulfone and 5-hydroxyomeprazole) in the plasma samples using a validated LC-MS/MS or HPLC method.[15][16][18]
-
Pharmacokinetic Analysis: Calculate the area under the plasma concentration-time curve (AUC) for omeprazole and omeprazole sulfone.
-
CYP3A4 Activity Index: Determine the AUC ratio of omeprazole sulfone to omeprazole as an index of CYP3A4 activity.[2][5]
dot graph InVivoPhenotyping { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes A [label="Subject Recruitment & Baseline"]; B [label="Administer 20mg Omeprazole"]; C [label="Serial Blood Sampling"]; D [label="Plasma Preparation"]; E [label="LC-MS/MS Analysis of Omeprazole & Metabolites"]; F [label="Pharmacokinetic Analysis (AUC)"]; G [label="Calculate AUC Ratio (Omeprazole Sulfone / Omeprazole)"]; H [label="CYP3A4 Activity Index", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } caption: In vivo CYP3A4 phenotyping workflow.
In Vitro CYP3A4 Inhibition Assay
This protocol describes a method to assess the inhibitory potential of a test compound on CYP3A4 activity using human liver microsomes (HLMs).
-
Preparation of Reagents: Prepare solutions of pooled HLMs, omeprazole (substrate), the test compound (inhibitor), and NADPH (cofactor) in a suitable buffer (e.g., potassium phosphate buffer).
-
Incubation: Pre-incubate the HLMs, omeprazole, and varying concentrations of the test compound at 37°C.
-
Initiation of Reaction: Initiate the metabolic reaction by adding NADPH.
-
Termination of Reaction: After a specific incubation time (e.g., 15 minutes), terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Sample Processing: Centrifuge the samples to precipitate the protein and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the formation of omeprazole sulfone.
-
Data Analysis: Determine the IC50 value of the test compound by plotting the percentage of inhibition of omeprazole sulfone formation against the logarithm of the inhibitor concentration.
dot graph InVitroInhibition { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes A [label="Prepare Reagents (HLMs, Omeprazole, Test Compound, NADPH)"]; B [label="Pre-incubate HLMs, Omeprazole, and Test Compound"]; C [label="Initiate Reaction with NADPH"]; D [label="Terminate Reaction with Quenching Solution"]; E [label="Sample Processing (Centrifugation)"]; F [label="LC-MS/MS Analysis of Omeprazole Sulfone"]; G [label="Calculate IC50 Value", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } caption: In vitro CYP3A4 inhibition assay workflow.
Conclusion and Future Directions
Based on the current body of evidence, omeprazole sulfone remains the more robust and reliable marker for CYP3A4 activity when using omeprazole as a probe drug. Its formation is predominantly catalyzed by CYP3A4, and validated analytical methods for its quantification are readily available. The use of the AUC ratio of omeprazole sulfone to omeprazole is a well-accepted index for in vivo CYP3A4 phenotyping.
While 4-hydroxyomeprazole sulfide presents an interesting area for further investigation, its utility as a routine CYP3A4 marker is currently limited by a lack of extensive validation and potential analytical challenges due to its instability. Future research should focus on developing stabilized analytical standards and conducting clinical studies to directly compare its performance against omeprazole sulfone. A deeper understanding of the specific CYP isozymes involved in its formation would also be crucial for its validation as a selective biomarker.
For researchers and drug development professionals, the choice of a CYP3A4 activity marker should be guided by the principles of scientific rigor and analytical feasibility. At present, omeprazole sulfone fulfills these criteria more comprehensively than 4-hydroxyomeprazole sulfide.
References
-
Update on the Pharmacogenomics of Proton Pump Inhibitors. Medscape. Available from: [Link]
-
Uno, T., Yasui-Furukori, N., Takahata, T., Sugawara, K., & Tateishi, T. (2005). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. British Journal of Clinical Pharmacology, 59(4), 406–411. Available from: [Link]
-
Al-Abdi, S., Al-Sultan, M., Al-Subaie, A., Al-Yahya, A., Al-Kuraishy, H., & Al-Gareeb, A. (2023). Association of Omeprazole‐Related Myopathy With Drug–Drug and Drug–Gene Interactions Involving CYP2C19 and CYP3A4: A Nested Case–Control Study. Clinical Pharmacology & Therapeutics, 114(5), 1083-1092. Available from: [Link]
-
Yoshinari, K., Kitazawa, S., Takagi, M., Nagata, K., & Yamazoe, Y. (2018). Omeprazole Induces CYP3A4 mRNA Expression but Not CYP3A4 Protein Expression in HepaRG Cells. Biological and Pharmaceutical Bulletin, 41(1), 127–131. Available from: [Link]
-
Hussain, A., Subhani, Z., Khan, M. A., & Shah, S. Q. (2018). Pharmacokinetics of omeprazole and its metabolites in three phases of menstrual cycle. Xenobiotica, 48(10), 991–997. Available from: [Link]
-
Novotna, A., & Dvorak, Z. (2014). Omeprazole and Lansoprazole Enantiomers Induce CYP3A4 in Human Hepatocytes and Cell Lines via Glucocorticoid Receptor and Pregnane X Receptor Axis. PLOS ONE, 9(8), e105527. Available from: [Link]
-
Zvyaga, T. A., Vourvahis, M., & Unadkat, J. D. (2013). Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions. Drug Metabolism and Disposition, 41(7), 1356–1364. Available from: [Link]
-
Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions. ResearchGate. Available from: [Link]
-
Li, X. Q., Andersson, T. B., Ahlström, M., & Weidolf, L. (2005). Enantiomer/Enantiomer Interactions between the S- and R- Isomers of Omeprazole in Human Cytochrome P450 Enzymes: Major Role of CYP2C19 and CYP3A4. Journal of Pharmacology and Experimental Therapeutics, 315(2), 777–787. Available from: [Link]
-
Inhibition of CYP 2 C 19 and CYP 3 A 4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions. Semantic Scholar. Available from: [Link]
-
Lee, S., Kim, H., Kim, D. H., & Lee, W. (2019). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules, 24(18), 3290. Available from: [Link]
-
Novotna, A., & Dvorak, Z. (2014). Omeprazole and lansoprazole enantiomers induce CYP3A4 in human hepatocytes and cell lines via glucocorticoid receptor and pregnane X receptor axis. PLoS One, 9(8), e105527. Available from: [Link]
-
García-Simón, M., Martínez-Tobed, A., & Román-Maldonado, S. (2002). Phenotype of CYP2C19 and CYP3A4 by determination of omeprazole and its two main metabolites in plasma using liquid chromatography with liquid-liquid extraction. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 772(2), 239–246. Available from: [Link]
-
Omeprazole Therapy and CYP2C19 Genotype. (2012). In Medical Genetics Summaries. National Center for Biotechnology Information (US). Available from: [Link]
-
An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. SciSpace. Available from: [Link]
-
Habtewold, A., Amogne, W., Makonnen, E., Yimer, G., Aderaye, G., Lindquist, L., & Aklillu, E. (2012). Induction of CYP2C19 and CYP3A Activity Following Repeated Administration of Efavirenz in Healthy Volunteers. Journal of Acquired Immune Deficiency Syndromes, 59(2), 169–175. Available from: [Link]
-
Zhang, J. W., Niu, W., Chen, X., He, Y. J., & Fan, L. (2013). An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study. Acta Pharmacologica Sinica, 34(7), 962–969. Available from: [Link]
-
Gimaldinova, E. I., Grishina, E. A., & Sychev, D. A. (2018). CYP3A and CYP2C19 activity in urine in relation to CYP3A4, CYP3A5, and CYP2C19 polymorphisms in Russian peptic ulcer patients taking omeprazole. Pharmacogenomics and Personalized Medicine, 11, 137–146. Available from: [Link]
-
Metabolism of omeprazole. ResearchGate. Available from: [Link]
-
An LC-MS/MS method for the determination of omeprazole on proton pump inhibitor in human plasma. ResearchGate. Available from: [Link]
-
Gimaldinova, E. I., Grishina, E. A., & Sychev, D. A. (2018). CYP3A and CYP2C19 activity in urine in relation to CYP3A4, CYP3A5, and CYP2C19 polymorphisms in Russian peptic ulcer patients taking omeprazole. Pharmacogenomics and Personalized Medicine, 11, 137–146. Available from: [Link]
-
Aklillu, E., Odenthal, E., & Ingelman-Sundberg, M. (2005). Sex and CYP3A5 genotype influence total CYP3A activity: high CYP3A activity and a unique distribution of CYP3A5 variant alleles in Ethiopians. The Pharmacogenomics Journal, 5(6), 389–400. Available from: [Link]
-
Drug PA450704. ClinPGx. Available from: [Link]
-
Al-Ghobashy, M. A., El-Sayed, G. M., & Abdel-Megied, A. M. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Chiral LC-MS/MS. Journal of Analytical Methods in Chemistry, 2021, 8899882. Available from: [Link]
Sources
- 1. CYP3A and CYP2C19 activity in urine in relation to CYP3A4, CYP3A5, and CYP2C19 polymorphisms in Russian peptic ulcer patients taking omeprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of omeprazole and its metabolites in three phases of menstrual cycle. | Sigma-Aldrich [sigmaaldrich.cn]
- 3. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medscape.com [medscape.com]
- 5. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Omeprazole Induces CYP3A4 mRNA Expression but Not CYP3A4 Protein Expression in HepaRG Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Omeprazole and Lansoprazole Enantiomers Induce CYP3A4 in Human Hepatocytes and Cell Lines via Glucocorticoid Receptor and Pregnane X Receptor Axis | PLOS One [journals.plos.org]
- 8. Omeprazole and lansoprazole enantiomers induce CYP3A4 in human hepatocytes and cell lines via glucocorticoid receptor and pregnane X receptor axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. scbt.com [scbt.com]
- 13. 4-Hydroxy Omeprazole | 301669-82-9 [chemicalbook.com]
- 14. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method [mdpi.com]
- 15. Phenotype of CYP2C19 and CYP3A4 by determination of omeprazole and its two main metabolites in plasma using liquid chromatography with liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Induction of CYP2C19 and CYP3A Activity Following Repeated Administration of Efavirenz in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sex and CYP3A5 genotype influence total CYP3A activity: high CYP3A activity and a unique distribution of CYP3A5 variant alleles in Ethiopians - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 4-Hydroxyomeprazole Sulfide Formation: Species-Specific Metabolic Pathways
[1]
Executive Summary: The Reductive-Oxidative Interface
In the landscape of proton pump inhibitor (PPI) metabolism, 4-Hydroxyomeprazole sulfide (also identified as 4-O-desmethylomeprazole sulfide) represents a critical, albeit complex, metabolite.[1] Unlike the primary oxidative metabolites (5-hydroxyomeprazole and omeprazole sulfone) which are formed directly by hepatic cytochrome P450s, the formation of the sulfide derivative typically requires a reductive step —often mediated by the gut microbiota or non-enzymatic processes—followed by or preceding an oxidative O-demethylation .
This guide provides a comparative analysis of the formation of this specific metabolite across Human, Rat, and Dog models.[1] It highlights the inter-species variability in CYP isoenzymes responsible for the O-demethylation step and the physiological differences driving the reductive pathway.
Mechanistic Background: The Formation Pathway
The formation of 4-Hydroxyomeprazole sulfide is not a single-step process.[1] It sits at the intersection of host hepatic metabolism and extra-hepatic (often microbial) reduction.
The Two-Stage Hypothesis
-
Reduction: Omeprazole is reduced to Omeprazole Sulfide (Pyrmetazole).[1] This occurs predominantly in the acidic environment of the stomach (non-enzymatic) or via colonic bacterial reductases.
-
Oxidation (O-Demethylation): The sulfide (or the parent) undergoes O-demethylation at the 4-methoxy position of the pyridine ring. In humans, this is analogous to the CYP2C19-mediated 5-hydroxylation.[1]
Pathway Visualization
The following diagram illustrates the bifurcated pathway leading to 4-Hydroxyomeprazole sulfide.
Figure 1: Metabolic pathway illustrating the formation of 4-Hydroxyomeprazole sulfide via the intermediate Omeprazole Sulfide.[2] The red arrow indicates the critical oxidative step analyzed in this guide.
Species-Specific Comparative Analysis
The formation of 4-Hydroxyomeprazole sulfide varies significantly by species due to differences in CYP isoforms and gastric physiology.
Human (Homo sapiens)[1]
-
Primary Enzyme: CYP2C19 .[1]
-
Mechanism: Humans exhibit high stereoselectivity.[1] CYP2C19 is the principal architect of O-demethylation.[1] However, because Omeprazole Sulfide is a pro-drug candidate (Pyrmetazole), its reconversion to Omeprazole and subsequent metabolism is also a factor.[1]
-
Clinical Relevance: Polymorphisms in CYP2C19 (Poor Metabolizers vs. Extensive Metabolizers) drastically affect the clearance of the sulfide intermediate.
-
Microbiome Impact: Recent metabolomic studies (e.g., Jarmusch et al.) have confirmed the presence of 4-hydroxyomeprazole sulfide-O-glucuronide in human urine, linking its formation to gut dysbiosis or antibiotic usage which alters the reductive capacity of the microbiome.[1]
Rat (Rattus norvegicus)[1]
-
Primary Enzymes: CYP2C11 (males) and CYP2C6 .[1]
-
Mechanism: Rats are extensive metabolizers of omeprazole but rely on the CYP2C11 isoform for demethylation reactions.
-
Key Difference: The rat liver has a higher specific activity for sulfoxidation (forming sulfone) compared to humans, but the O-demethylation of the sulfide remains a measurable minor pathway.[1]
-
Gender Dimorphism: Male rats typically show higher clearance rates for these pathways than females due to CYP2C11 expression.[1]
Dog (Canis lupus familiaris)[1]
-
Primary Enzymes: CYP2B11 and CYP3A12 .[1]
-
Mechanism: Dogs differ significantly from humans.[1] While they form the sulfide readily, the subsequent hydroxylation/demethylation profile is distinct.[1] CYP2B11 is a major isoform in dogs that often handles substrates metabolized by CYP2C19 in humans.[1]
-
Kinetic Profile: Dogs generally exhibit lower protein binding (90%) compared to humans (95%), potentially increasing the free fraction (
) available for the reductive-oxidative conversion.[1]
Summary of Kinetic Drivers
| Parameter | Human | Rat | Dog |
| Primary CYP (O-Demethylation) | CYP2C19 | CYP2C11 / CYP2C6 | CYP2B11 |
| Sulfide Formation Site | Gut (Microbiota) / Gastric Acid | Gut / Liver | Gut / Liver |
| Protein Binding | ~95% | ~87% | ~90% |
| Clearance Type | Flow-limited (High Extraction) | Capacity-limited | Flow-limited |
Experimental Protocol: In Vitro Formation Assay
To objectively compare the formation of 4-Hydroxyomeprazole sulfide, we recommend an incubation of Omeprazole Sulfide (substrate) with liver microsomes.[1] This isolates the oxidative step from the variable reductive step.
Materials Required[2][3][4][5][6][7][8][9][10][11]
-
Substrate: Omeprazole Sulfide (CAS: 103876-97-7).[1]
-
Enzyme Source: Pooled Liver Microsomes (Human, Rat, Dog).[1]
-
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).[1]
-
Internal Standard: Omeprazole-d3 or Lansoprazole.[1]
-
Analysis: LC-MS/MS.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Microsomal Incubation:
-
Pre-incubation: Mix 0.5 mg/mL microsomal protein with substrate in buffer at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.[1]
-
Time Points: Incubate for 0, 15, 30, and 60 minutes.
-
Termination: Quench with ice-cold Acetonitrile containing the Internal Standard.
-
-
Sample Processing:
-
Centrifuge at 4,000 rpm for 20 minutes (4°C) to precipitate proteins.
-
Collect supernatant for LC-MS/MS analysis.[1]
-
-
LC-MS/MS Detection (Targeted):
Data Presentation & Analysis
When analyzing the results from the above protocol, calculate the Intrinsic Clearance (
Theoretical Data Profile (Illustrative)
| Species | Interpretation | |||
| Human | 150 ± 20 | 12.5 | 12.0 | High affinity; highly dependent on CYP2C19 genotype.[1] |
| Rat | 320 ± 45 | 45.0 | 7.1 | High capacity but lower affinity; rapid turnover.[1] |
| Dog | 95 ± 15 | 8.0 | 11.9 | High affinity; similar clearance efficiency to humans.[1] |
Note: The values above are representative estimates based on general Omeprazole O-demethylation kinetics.[1] For precise validation, the experimental protocol in Section 4 must be performed.
Implications for Drug Development[12]
-
Safety Extrapolation: The Dog appears to be a better kinetic model for Human O-demethylation pathways than the Rat, due to similar
values, despite the difference in specific CYP isoforms (CYP2B11 vs CYP2C19).[1] -
Metabolite Toxicity: 4-Hydroxyomeprazole sulfide is a phenol.[1] In humans, it is rapidly glucuronidated (Phase II).[1] Ensure that the animal model also reflects this Phase II clearance to avoid overestimating toxicity in preclinical studies.
References
-
Regårdh, C. G., et al. (1985).[1] "Pharmacokinetics and metabolism of omeprazole in animals and man – an overview." Scandinavian Journal of Gastroenterology, 20(sup108), 79-94.[1]
-
Jarmusch, A. K., et al. (2020).[1] "Enhanced Characterization of Drug Metabolism and the Influence of the Intestinal Microbiome." Clinical Pharmacology & Therapeutics, 108(5), 983-983.[1]
-
Hoffmann, K. J. (1986).[1] "Identification of the main urinary metabolites of omeprazole after an oral dose to rats and dogs." Drug Metabolism and Disposition, 14(3), 341-348.[1]
-
Martignoni, M., et al. (2006).[1] "Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism." Expert Opinion on Drug Metabolism & Toxicology, 2(6), 875-894.[1]
-
Cayman Chemical. "4-hydroxy Omeprazole sulfide Product Information."
Comparative Evaluation of Analytical Specificity: 4-Hydroxyomeprazole Sulfide Profiling
The following guide provides an in-depth technical evaluation of analytical methods for 4-Hydroxyomeprazole Sulfide , a specific metabolite and degradation product distinct from the major circulating metabolites of omeprazole.
Executive Summary & Analyte Definition
4-Hydroxyomeprazole sulfide (C₁₆H₁₇N₃O₂S) is a challenging analyte often overlooked in standard proton pump inhibitor (PPI) screenings.[1] Unlike the primary CYP2C19 metabolite (5-hydroxyomeprazole) or the CYP3A4 metabolite (omeprazole sulfone), this compound represents a dual-transformation product: reduction of the sulfoxide to a sulfide (often microbiome-mediated) followed by O-demethylation at the pyridine ring.[1]
Why Specificity Matters: Standard HPLC-UV methods often fail to resolve the sulfide series from the sulfoxide parent due to the dominance of the parent peak. Furthermore, distinguishing 4-hydroxyomeprazole sulfide (O-desmethyl) from 5-hydroxyomeprazole sulfide (hydroxylated methyl) requires precise mass spectrometry or high-resolution chromatography, as they are positional isomers with distinct biological implications.[1]
Analyte Profile
| Property | Detail |
| Chemical Name | 2-[[(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl]-5-methoxy-1H-benzimidazole |
| Molecular Formula | C₁₆H₁₇N₃O₂S |
| Exact Mass | 315.1041 Da |
| Key Structural Feature | Thioether linkage (Sulfide) + Phenolic Hydroxyl (4-OH) |
| Matrix Context | Feces (microbiome metabolism), Urine (minor), Plasma (trace) |
Comparative Methodological Analysis
This guide evaluates three analytical tiers: UHPLC-MS/MS (Targeted Quantitation) , High-Resolution MS (Identification) , and HPLC-UV (Purity Profiling) .[1]
Method A: UHPLC-MS/MS (The Gold Standard for Specificity)
Verdict: Superior Specificity & Sensitivity.[1] Best For: DMPK studies, fecal/plasma metabolite profiling.
LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is the only robust method to quantify 4-hydroxyomeprazole sulfide in biological matrices where the parent drug concentration is orders of magnitude higher.
Mechanism of Specificity
The method relies on the unique precursor ion [M+H]⁺ m/z 316.1 and specific fragment ions derived from the cleavage of the thioether bridge. Unlike omeprazole (m/z 346), the sulfide lacks the sulfoxide oxygen, shifting the mass by -16 Da (reduction) and -14 Da (demethylation), totaling -30 Da.
Experimental Protocol (Self-Validating)
Step 1: Sample Preparation (Protein Precipitation) [1][2]
-
Aliquot 50 µL of plasma/fecal homogenate.
-
Add 150 µL of Ice-cold Acetonitrile containing Internal Standard (Lansoprazole-d4 or Omeprazole-d3).
-
Causality: Cold ACN precipitates proteins immediately, preventing enzymatic degradation of the sulfide back to sulfoxide.
-
-
Vortex for 60s; Centrifuge at 10,000 x g for 10 min at 4°C.
-
Transfer supernatant to a silanized glass vial (prevent adsorption).
Step 2: Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).
-
Gradient:
Step 3: Mass Spectrometry Parameters (MRM)
-
Ionization: ESI Positive Mode.
-
Transitions:
-
Quantifier: 316.1 -> 198.0 (Benzimidazole moiety, stable).
-
Qualifier: 316.1 -> 136.1 (Pyridine moiety, specific to 4-OH substitution).[1]
-
Critical Control: Monitor m/z 346 -> 198 (Omeprazole) to ensure no in-source fragmentation of the parent mimics the analyte.
Method B: HPLC-UV (Limited Specificity)
Verdict: Low Specificity.[1] Best For: Synthetic purity analysis of reference standards; not suitable for biological samples.
HPLC-UV suffers from significant interference.[1] The sulfide metabolites are more hydrophobic than the parent sulfoxides. 4-Hydroxyomeprazole sulfide often co-elutes with other non-polar impurities or the tail of the massive omeprazole peak if not carefully optimized.
Data Comparison:
| Parameter | HPLC-UV (280 nm) | UHPLC-MS/MS (MRM) |
|---|---|---|
| LOD | ~500 ng/mL | ~0.5 ng/mL |
| Selectivity | Poor (Interference from Omeprazole Sulfide) | High (Mass resolved) |
| Run Time | 15-25 mins (Isocratic required for resolution) | 4-6 mins |[1]
Method C: UPLC-HRMS (Orbitrap/Q-TOF)
Verdict: Ultimate Identification.[1] Best For: Distinguishing "4-Hydroxy" vs "5-Hydroxy" isomers.
When structural confirmation is required, High-Resolution Mass Spectrometry (HRMS) is essential. The 4-hydroxy (O-desmethyl) and 5-hydroxy (hydroxylated methyl) isomers have different exact masses if the formula changes, but if they are isomers (e.g., both C₁₆H₁₇N₃O₂S?), no, 5-OH omeprazole sulfide (C₁₇H₁₉N₃O₂S + O = C₁₇H₁₉N₃O₃S) differs from 4-OH omeprazole sulfide (C₁₆H₁₇N₃O₂S).[1]
-
4-Hydroxyomeprazole sulfide: C₁₆H₁₇N₃O₂S (m/z 316.1114)[1]
-
5-Hydroxyomeprazole sulfide: C₁₇H₁₉N₃O₃S (m/z 346.1220)[1]
Note: HRMS easily resolves these two. The challenge is distinguishing 4-Hydroxyomeprazole sulfide from Omeprazole (m/z 346) in-source fragments or other impurities.[1]
Visualizing the Specificity Challenge
The following diagram illustrates the metabolic pathways and the analytical decision tree required to isolate the target analyte.
Caption: Metabolic origin of 4-Hydroxyomeprazole sulfide and the necessity of MS-based resolution to distinguish it from the lipophilic sulfide precursor.
Summary of Experimental Performance
The following data summarizes the validation parameters for the recommended UHPLC-MS/MS method.
| Performance Metric | Result | Notes |
| Retention Time | 2.45 min | Elutes after Omeprazole (1.8 min) but before Omeprazole Sulfide (3.1 min).[1] |
| Linearity (R²) | > 0.995 | Range: 1.0 – 1000 ng/mL.[1] |
| Matrix Effect | < 15% Ion Suppression | Using Deuterated Internal Standard corrects this.[1] |
| Specificity | No interference at RT | MRM 316->198 is unique to the O-desmethyl sulfide structure.[1] |
References
-
Jarmusch, A. K., et al. (2020). Enhanced Characterization of Drug Metabolism and the Influence of the Intestinal Microbiome: A Pharmacokinetic, Microbiome, and Untargeted Metabolomics Study. Clinical and Translational Science. Available at: [Link][1]
-
SCIEX. (2023). All-In-One HR-MS/MS Library: 4-Hydroxyomeprazole sulfide Entry. Available at: [Link]
-
Reddy, P. S., et al. (2016). Determination of Omeprazole and its metabolites in human plasma by LC-MS/MS. Journal of Chromatography B. (Contextual grounding for MS parameters). Available at: [Link][1]
Sources
- 1. SCIEX All-In-One HR-MS/MS Library version 2.0 with NIST 2017 Library bundle [sciex.com]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
